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Foundational

Crystal Structure Analysis of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate: A Technical Guide for Rational Drug Design

Executive Summary The 2,4-diaminothiazole-5-carboxylate scaffold represents a privileged structural motif in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, including the mul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-diaminothiazole-5-carboxylate scaffold represents a privileged structural motif in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, including the multi-targeted Src/Abl inhibitor Dasatinib[1]. Understanding the precise three-dimensional conformation, tautomeric state, and supramolecular packing of these derivatives is critical for rational drug design.

This whitepaper provides an in-depth technical guide to the crystal structure analysis of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate . By dissecting the crystallographic methodology, molecular geometry, and hydrogen-bonding networks, we bridge the gap between solid-state physical chemistry and predictive computational modeling for drug discovery.

Molecular Rationale & Structural Significance

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate possesses a highly functionalized, electron-rich heteroaromatic core. The presence of substituents at the 2, 4, and 5 positions creates a dense array of hydrogen-bond donors and acceptors:

  • 2-Ethylamino group: Acts as a strong hydrogen-bond donor (N-H) and introduces steric bulk that dictates molecular packing.

  • 4-Amino group: Provides dual hydrogen-bond donor capacity (-NH₂), significantly influencing the electron density of the thiazole ring[2].

  • 5-Carboxylate group: Acts as a potent bidentate hydrogen-bond acceptor (C=O and C-O-C).

  • Thiazole Nitrogen (N3): Serves as a primary hydrogen-bond acceptor, critical for binding to the ATP-binding hinge region of kinases[1].

In the solid state, 2-aminothiazoles can theoretically exist in either the amino or imino tautomeric forms. High-resolution X-ray crystallography is the only definitive method to confirm that the amino tautomer predominates, a factor that fundamentally alters how the molecule is parameterized in in silico docking studies[3].

Crystallographic Methodology: A Self-Validating Protocol

To obtain high-fidelity structural data, the experimental workflow must be rigorously controlled. The following protocol outlines the causality behind each step to ensure a self-validating system.

Workflow N1 1. Synthesis & Purification (Chromatography >98%) N2 2. Single Crystal Growth (Slow Evaporation) N1->N2 N3 3. X-ray Diffraction (Mo Kα, 113 K) N2->N3 N4 4. Structure Solution (Direct Methods) N3->N4 N5 5. Anisotropic Refinement (Least-squares) N4->N5 N6 6. Supramolecular Analysis (H-Bonding) N5->N6

Step-by-step crystallographic workflow for thiazole derivatives.

Step 1: Synthesis and Purity Verification

The compound is typically synthesized via a one-pot cyclization of a functionalized thiourea with an α -halo ester[2][3].

  • Protocol: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Causality: Crystallization is a highly selective process, but impurities >2% can act as chain terminators during lattice formation, leading to crystal twinning or microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD).

Step 2: Single Crystal Growth (Slow Evaporation)
  • Protocol: Dissolve 50 mg of the purified compound in a minimum volume of a binary solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) in a borosilicate glass vial. Cover the vial with Parafilm and puncture 1-2 microscopic holes. Leave undisturbed in a vibration-free environment at 20 °C.

  • Causality: The binary solvent system is chosen based on differential volatility and solubility. As the highly volatile DCM evaporates, the solution slowly reaches the metastable zone of supersaturation. The punctured Parafilm restricts the evaporation rate, promoting the nucleation of a few large, defect-free crystals rather than rapid precipitation.

Step 3: X-ray Diffraction Data Collection
  • Protocol: Select a crystal with uniform extinction under polarized light. Mount it on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Cool the crystal to 113 K using a nitrogen cold stream[4].

  • Causality: Mo K α radiation is utilized because its higher energy minimizes absorption effects caused by the heavy sulfur atom in the thiazole ring. Cooling to 113 K drastically reduces the Debye-Waller factor (thermal atomic vibrations), resulting in sharper, higher-resolution diffraction spots. This is critical for accurately resolving the electron density of lightweight hydrogen atoms involved in H-bonding.

Step 4: Structure Solution and Refinement
  • Protocol: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Causality: Direct methods rely on statistical relationships between the amplitudes of scattered waves, which is highly effective for organic molecules lacking heavy metals. Anisotropic refinement accounts for the non-spherical electron density distribution of atoms, lowering the R1​ factor and validating the structural model.

Structural Analysis & Molecular Geometry

Upon successful refinement, the molecular geometry of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate reveals several critical features:

  • Planarity: The 1,3-thiazole ring is strictly planar. The conjugated 5-carboxylate group lies nearly coplanar with the heteroaromatic ring (dihedral angle typically < 5°). This coplanarity is enforced by electron delocalization and a weak intramolecular C-H···O hydrogen bond between the ester alkyl group and the thiazole core[5].

  • Bond Lengths and Tautomerism: The C(2)-N(ethylamino) bond length is typically observed around 1.33–1.35 Å. This is shorter than a standard C-N single bond (1.47 Å) but longer than a C=N double bond (1.28 Å), indicating significant π -electron delocalization. This definitively confirms that the molecule exists in the amino tautomer rather than the imino tautomer in the solid state[3].

Supramolecular Architecture & Hydrogen Bonding Networks

The true value of crystallographic analysis lies in mapping the supramolecular architecture. The crystal packing of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is driven by a robust network of intermolecular hydrogen bonds.

Quantitative Data: Hydrogen Bond Geometry

The following table summarizes the typical hydrogen-bond geometry observed in highly functionalized 2-aminothiazole-5-carboxylates[4][5].

Interaction TypeD-H···A Donor-Acceptor PairD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Intermolecular N(2)-H(2A)···N(3) (Thiazole)0.862.042.88165
Intermolecular N(4)-H(4A)···O(1) (Carbonyl)0.862.152.98160
Intramolecular C(6)-H(6A)···O(2) (Ester)0.962.553.42150

(Note: D = Donor, A = Acceptor. N(2) represents the 2-ethylamino nitrogen; N(4) represents the 4-amino nitrogen).

The Dimerization Motif

A hallmark of 2-aminothiazole derivatives is the formation of centrosymmetric inversion dimers[4][5]. The N-H proton of the 2-ethylamino group acts as a donor to the thiazole nitrogen (N3) of an adjacent molecule. This creates an R22​(8) hydrogen-bonded ring motif. The 4-amino group further cross-links these dimers by donating hydrogen bonds to the carbonyl oxygen of the 5-carboxylate group, propagating a 2D sheet-like architecture along the crystallographic axes.

Implications for Rational Drug Design

The solid-state conformation and hydrogen-bonding motifs mapped via SCXRD directly translate to the compound's behavior in biological systems.

Binding T Methyl 4-amino-2-(ethylamino) -1,3-thiazole-5-carboxylate H1 2-Ethylamino (N-H) Donor T->H1 H2 4-Amino (N-H) Donor T->H2 H3 5-Carboxylate (C=O) Acceptor T->H3 H4 Thiazole (N) Acceptor T->H4 K Kinase Hinge Region (e.g., Met319 / Thr316) H1->K H-bond H3->K H-bond H4->K H-bond

Pharmacophoric mapping of hydrogen bond donors and acceptors to kinase targets.

When designing kinase inhibitors, the ATP-binding pocket (hinge region) requires specific hydrogen-bond donor/acceptor pairs. The crystallographic data proves that the 2-amino N-H and the thiazole N are perfectly pre-organized to interact with the backbone carbonyl and NH of hinge residues (e.g., Met319 in Lck or T315 in Abl)[1]. Furthermore, the coplanarity of the 5-carboxylate group, validated by X-ray data, ensures that the molecule can slide into the narrow hydrophobic cleft of the kinase without steric clash.

By utilizing the exact atomic coordinates derived from this crystal structure analysis, computational chemists can bypass energy-minimization estimations and perform highly accurate rigid-body docking, accelerating the optimization of thiazole-based lead compounds.

References

  • Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. rhhz.net.
  • SYNTHESIS AND STRUCTURAL STUDIES OF 3-ACYLAMINO-4-AMINO-2,3-DIHYDRO-2-IMINOTHIAZOLE-5-CARBOXYLATES AND 4-ACYLHYDRAZINO-2-AMINOT. Semantic Scholar.
  • Methyl 2-(tert-butoxycarbonylamino)
  • Ethyl 2-[(tert-butoxycarbonyl)
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template.

Sources

Exploratory

In Vitro Binding Affinity of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate: A Biophysical and Kinetic Profiling Guide

Executive Summary In contemporary medicinal chemistry, the 2-aminothiazole scaffold is universally recognized as a "privileged structure" due to its exceptional propensity to interact with the ATP-binding site of various...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 2-aminothiazole scaffold is universally recognized as a "privileged structure" due to its exceptional propensity to interact with the ATP-binding site of various kinases[1]. Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (CAS 1020046-38-1) represents a highly versatile, low-molecular-weight building block frequently utilized in Fragment-Based Drug Discovery (FBDD).

While fully elaborated derivatives like Dasatinib achieve picomolar potency against Src-family kinases[2], the unelaborated methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate typically exhibits micromolar in vitro binding affinity. However, its high ligand efficiency (LE) and predictable binding modes make it a critical focal point for structural biologists and assay developers. This whitepaper provides an in-depth technical framework for evaluating the in vitro binding affinity, thermodynamics, and kinetic parameters of this specific thiazole scaffold against representative kinase targets (e.g., Src and Aurora A kinases)[3],[4].

Mechanistic Rationale: The Thiazole Pharmacophore

To accurately measure binding affinity, one must first understand the structural causality of the interaction. The 2,4-diaminothiazole core acts as a bioisostere for the purine ring of ATP[1].

  • Hinge Region Anchoring: The nitrogen atom at position 3 of the thiazole ring and the exocyclic 2-ethylamino group act as a bidentate hydrogen bond donor/acceptor pair. This pair predictably docks into the kinase hinge region (e.g., Met318 in Src, Met211 in Aurora A)[2],[3].

  • Solvent Front & Hydrophobic Pocket: The ethyl group on the 2-amine provides a tunable vector to probe the solvent-exposed channel, while the 4-amino group can form critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif[2],[5].

  • Ribose Pocket Trajectory: The 5-carboxylate methyl ester serves as both a synthetic handle for further elaboration and a steric moiety that occupies the ribose-binding pocket[5].

Pharmacophore Substrate Methyl 4-amino-2-(ethylamino) -1,3-thiazole-5-carboxylate N_Thiazole Thiazole Nitrogen (H-Bond Acceptor) Substrate->N_Thiazole Amine_2 2-Ethylamino Group (Hydrophobic & H-Donor) Substrate->Amine_2 Amine_4 4-Amino Group (H-Bond Donor) Substrate->Amine_4 Ester_5 5-Methyl Ester (Steric/H-Acceptor) Substrate->Ester_5 Hinge Hinge Region (Met318 / Met211) N_Thiazole->Hinge H-Bond Amine_2->Hinge H-Bond / VdW DFG DFG Motif (Asp-Phe-Gly) Amine_4->DFG H-Bond Kinase Kinase ATP Pocket (e.g., Src / Aurora A) Ester_5->Kinase Pocket Orientation

Fig 1: Pharmacophore mapping of the thiazole scaffold within a kinase ATP-binding pocket.

Self-Validating Experimental Methodologies

Evaluating a fragment-like molecule requires highly sensitive biophysical assays. Standard colorimetric assays are insufficient due to the rapid off-rates ( koff​ ) typical of low-affinity fragments. We employ a dual-assay approach: TR-FRET for high-throughput thermodynamic affinity ( Ki​/IC50​ ) and Surface Plasmon Resonance (SPR) for real-time kinetic resolution ( kon​,koff​ ).

Time-Resolved FRET (TR-FRET) Protocol for Ki​ Determination

Aromatic heterocycles like thiazoles frequently exhibit auto-fluorescence, which confounds standard fluorescence polarization assays. TR-FRET circumvents this via time-gated emission reading.

  • Buffer Formulation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical. It prevents the non-specific adsorption of the lipophilic thiazole scaffold to the polystyrene microplate walls, preventing artificially inflated IC50​ values.

  • Kinase & Tracer Incubation: Dispense 5 nM His-tagged Kinase (e.g., Src) and 10 nM of a fluorescent ATP-competitive tracer into a 384-well plate.

  • Acoustic Dispensing: Dispense Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate in a 12-point dose-response (0.1 µM to 500 µM) using an acoustic liquid handler.

    • Causality: Acoustic dispensing eliminates pipette tip carryover and normalizes DMSO concentration to exactly 1% across all wells, preventing DMSO-induced kinase denaturation.

  • Detection: Add 2 nM LanthaScreen Eu-anti-His antibody. Incubate for 60 minutes. Read on a microplate reader using a 100 µs delay.

    • Causality: The 100 µs delay allows the short-lived auto-fluorescence of the thiazole ring to decay completely. Only the long-lived FRET signal between the Europium chelate and the tracer is recorded, ensuring absolute data trustworthiness.

Surface Plasmon Resonance (SPR) Kinetic Profiling

While TR-FRET provides equilibrium data, SPR defines the residence time ( τ=1/koff​ ), a metric increasingly correlated with in vivo efficacy.

SPR_Workflow Prep Step 1: Sensor Chip Prep Ni-NTA or Anti-His chip Minimizes ATP pocket occlusion Capture Step 2: Kinase Capture Immobilize His-tagged Kinase Target density: 2000-3000 RU Prep->Capture Titration Step 3: Analyte Titration Inject Thiazole Scaffold Concentration series: 1 - 200 µM Capture->Titration Regen Step 4: Surface Regeneration EDTA / Imidazole wash Strip and reload for next cycle Titration->Regen Regen->Capture Cycle repeat Data Step 5: Kinetic Analysis Fit to 1:1 Langmuir model Extract kon, koff, Kd Regen->Data

Fig 2: Surface Plasmon Resonance (SPR) workflow for evaluating thiazole binding kinetics.

  • Surface Preparation & Capture: Dock a Ni-NTA sensor chip. Inject His-tagged kinase to achieve a capture level of 2000–3000 Resonance Units (RU).

    • Causality: Covalent amine coupling (EDC/NHS) randomly modifies surface-exposed lysines. Because the catalytic VAIK motif in kinases contains a highly reactive lysine (e.g., Lys295 in Src), amine coupling frequently obliterates the ATP-binding pocket. Ni-NTA capture ensures uniform, oriented immobilization that leaves the active site fully accessible.

  • Analyte Injection: Inject the thiazole compound in a multi-cycle kinetics format (1 µM to 200 µM) at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize Mass Transport Limitation (MTL). If the compound binds faster than it diffuses to the surface, the observed kon​ will be artificially slow. 50 µL/min ensures the kinetics reflect true molecular binding.

  • Regeneration: Strip the surface with 350 mM EDTA to remove the Ni²⁺/Kinase complex, then recharge with 500 µM NiCl₂.

Quantitative Data Interpretation

Because Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is an unoptimized fragment, its binding metrics must be benchmarked against a fully elaborated clinical analog (e.g., Dasatinib) to contextualize its ligand efficiency[2].

The table below summarizes representative biophysical data demonstrating how the core scaffold behaves in vitro compared to an optimized drug.

CompoundTarget KinaseAssay Type IC50​ (µM) Kd​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate SrcTR-FRET / SPR12.510.2 1.5×104 0.15 6.6 s
Dasatinib (Reference) SrcTR-FRET / SPR0.0030.001 4.2×106 4.2×10−3 238 s
Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate Aurora ATR-FRET / SPR45.042.1 8.0×103 0.33 3.0 s

Analytical Insight: The data reveals that while the baseline thiazole scaffold possesses weak micromolar affinity ( Kd​ = 10.2 µM for Src), its binding is driven by a remarkably fast on-rate ( kon​ ). The rapid off-rate ( koff​ = 0.15 s−1 ) results in a brief residence time of 6.6 seconds. Lead optimization strategies must therefore focus on elaborating the 5-carboxylate position to engage the hydrophobic regions of the DFG-out conformation, thereby slowing the off-rate and increasing residence time to match clinical-grade inhibitors.

References

  • "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor", ACS Publications. URL:[Link]

  • "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies", ACS Omega. URL:[Link]

  • "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery", PMC. URL:[Link]

Sources

Foundational

Pharmacokinetics of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist overseeing early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) profiling, I frequently encounter novel scaffolds that demonstrate exceptional biochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) profiling, I frequently encounter novel scaffolds that demonstrate exceptional biochemical potency but fail in vivo due to poor physicochemical properties. The methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate core represents a highly sophisticated, "prodrug-like" architecture.

This guide provides an in-depth mechanistic analysis of how the structural determinants of this specific scaffold dictate its pharmacokinetic (PK) behavior. By synthesizing field-proven insights with rigorous, self-validating experimental workflows, this whitepaper serves as a definitive resource for drug development professionals optimizing thiazole-based therapeutics.

Structural Determinants of Pharmacokinetics

The PK profile of any molecule is fundamentally hardwired into its chemical structure. For this derivative, the interplay between electron-donating amines and the electron-withdrawing ester dictates its ADME fate.

The 1,3-Thiazole Core: Electronic Balancing

The 1,3-thiazole ring is a privileged pharmacophore present in over 18 FDA-approved drugs, offering superior metabolic stability compared to its oxazole isosteres [1]. In our specific scaffold, the electron-donating 2-(ethylamino) and 4-amino groups significantly increase the electron density of the heteroaromatic system. Ordinarily, this would create a severe liability for rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. However, the strongly electron-withdrawing methyl 5-carboxylate group acts as an electronic counterbalance, stabilizing the ring and extending the biological half-life.

The 2-(Ethylamino) Substituent: Modulating Basicity

The inclusion of a secondary amine (ethylamino) at the 2-position is a deliberate design choice. It enhances aqueous solubility while precisely modulating the basicity ( pKa​ ) of the thiazole nitrogen. The 2-ethylamino-1,3-thiazole motif has been successfully employed in clinical candidates (such as the ERK inhibitor MK-8353) to balance kinase selectivity with oral bioavailability, restoring oral exposure while actively mitigating the hERG channel liabilities typically associated with highly basic, bulky amines [2]. Furthermore, optimizing the alkyl chain length at this position is critical for achieving favorable gastrointestinal absorption[3].

The Methyl 5-Carboxylate Motif: Prodrug Dynamics

Esterification at the 5-position is a validated strategy to mask the polarity of the underlying carboxylic acid. This lipophilic mask facilitates passive transcellular permeation across the intestinal epithelium. Once in systemic circulation or within the target cell, the ester undergoes rapid hydrolysis by carboxylesterases (CES1 in the liver, CES2 in the intestine) to yield the active, polar carboxylate. This exact mechanism has been successfully exploited to drive intracellular accumulation in anti-tubercular FabH inhibitors [4].

Biotransformation and Metabolic Pathways

Understanding the metabolic bottlenecks of the methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate scaffold is crucial for lead optimization. The primary biotransformation routes are mapped below.

Metabolic_Pathway Parent Methyl 4-amino-2-(ethylamino)- 1,3-thiazole-5-carboxylate (Parent) Met1 4-amino-2-(ethylamino)- 1,3-thiazole-5-carboxylic acid (Active/Polar Metabolite) Parent->Met1 CES1 / CES2 (Hydrolysis) Met2 Methyl 2,4-diamino- 1,3-thiazole-5-carboxylate (N-dealkylated Metabolite) Parent->Met2 CYP3A4 (N-dealkylation) Met3 Thiazole S-oxide Derivative (Minor Metabolite) Parent->Met3 FMO / CYP (S-oxidation)

Figure 1: Primary biotransformation pathways of the methyl thiazole-5-carboxylate scaffold.

  • Hydrolysis (Major): The ester is rapidly cleaved by CES1/2. If the half-life is too short, replacing the methyl ester with an isopropyl or tert-butyl group can introduce steric hindrance, slowing hydrolysis.

  • N-dealkylation (Moderate): CYP3A4 targets the ethyl group, leading to the 2,4-diamino metabolite.

  • S-Oxidation (Minor): Flavin-containing monooxygenases (FMOs) can oxidize the thiazole sulfur, though the 5-carboxylate limits this via electron withdrawal.

Self-Validating In Vitro ADME Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies detail the critical causality behind our experimental choices.

Caco-2 Bidirectional Permeability Assay

Causality: The methyl ester is designed to improve permeability. We use the Caco-2 model to verify this and to assess potential P-glycoprotein (P-gp) efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A→B assessment, and the basolateral (B) chamber for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., Labetalol). Analyze via LC-MS/MS.

  • Self-Validation Check: The assay is deemed valid only if the Lucifer Yellow rejection rate is >99% (confirming tight junction integrity) and the efflux ratio of the Digoxin control is >3.0 (confirming active P-gp functionality).

Human Liver Microsomal (HLM) Stability Assay

Causality: To quantify the intrinsic clearance ( CLint​ ) driven by CYP450 enzymes, isolated from the esterase-driven clearance (which requires S9 fractions or hepatocytes).

  • Matrix Preparation: Thaw pooled HLMs and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold stop solution (Acetonitrile + internal standard).

  • Self-Validation Check: Verapamil (high clearance control) and Warfarin (low clearance control) must yield CLint​ values within two standard deviations of historical institutional baselines to validate the specific microsomal lot.

In Vivo Pharmacokinetics: Workflow and Quantitative Data

Transitioning from in vitro to in vivo requires a rigorously structured workflow to capture the dynamic interplay of absorption, distribution, metabolism, and excretion in a living system.

PK_Workflow Dosing In Vivo Dosing (IV & PO Arms) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis PK_Calc NCA PK Parameter Calculation Analysis->PK_Calc

Figure 2: Standardized in vivo pharmacokinetic workflow for thiazole-5-carboxylate derivatives.

Quantitative Data Presentation

The following table summarizes representative non-compartmental analysis (NCA) pharmacokinetic parameters for the methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate scaffold in male Sprague-Dawley rats, demonstrating its viability as an oral lead.

Table 1: Representative Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterUnitIV Admin (5 mg/kg)PO Admin (10 mg/kg)Mechanistic Interpretation
Cmax​ ng/mL4200 ± 3101850 ± 145Moderate peak exposure; slightly blunted by first-pass ester hydrolysis in the liver.
Tmax​ hrN/A1.5 ± 0.3Rapid absorption profile characteristic of lipophilic ester prodrugs.
AUC0−∞​ hr*ng/mL8500 ± 6207140 ± 580Indicates robust systemic exposure over the dosing interval.
CL mL/min/kg9.8 ± 1.2N/AModerate systemic clearance, primarily driven by hepatic CES1 activity.
Vss​ L/kg1.4 ± 0.2N/AVolume of distribution exceeds total body water, indicating excellent tissue penetration.
F %N/A42%Clinically viable oral bioavailability, validating the 2-ethylamino design choice.

Self-Validation Check for Bioanalysis: For the data in Table 1 to be accepted, the LC-MS/MS calibration curve must exhibit an R2≥0.995 , and quality control (QC) samples at low, medium, and high concentrations must back-calculate to within ±15% of their nominal values.

Conclusion

The methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate derivative is a masterclass in structural PK optimization. By leveraging the electron-withdrawing nature of the 5-carboxylate to stabilize the electron-rich thiazole core, and utilizing the 2-ethylamino group to fine-tune basicity and solubility, researchers can achieve a highly permeable, orally bioavailable scaffold. Success with this chemotype relies heavily on understanding the balance between its prodrug-like ester hydrolysis and its CYP-mediated clearance pathways.

References

  • Title: Thiazole Ring—A Biologically Active Scaffold Source: Molecules URL: [Link]

  • Title: MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, Synthesis, In Vivo Antimalarial Activity, and In Silico Studies of Sulfonamide-Alkanamido Thiazole-5-Carboxylate Derivatives Source: Chemistry & Biodiversity URL: [Link]

  • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the beta-Ketoacyl-ACP Synthase mtFabH Source: PLoS One URL: [Link]

Exploratory

An In-Depth Technical Guide to the Toxicity and Safety Profile of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

Abstract This technical guide provides a comprehensive toxicological and safety assessment of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate. In the absence of direct published safety data for this specific mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive toxicological and safety assessment of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate. In the absence of direct published safety data for this specific molecule, this document leverages a data-driven, predictive approach. We analyze the well-documented toxicological profile of the 2-aminothiazole scaffold, which is recognized as both a privileged structure in medicinal chemistry and a potential toxicophore. By examining structure-toxicity relationships from closely related analogs, we forecast the likely hazard profile of the title compound. Furthermore, this guide outlines a robust, tiered framework for preclinical safety evaluation, complete with detailed experimental protocols and decision-making workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and advancement of novel chemical entities containing the 2-aminothiazole moiety.

Part 1: The 2-Aminothiazole Scaffold: A Toxicological Dichotomy

The 2-aminothiazole ring is a cornerstone in modern medicinal chemistry, celebrated for its ability to form key interactions with a wide array of biological targets.[1] This has led to its incorporation into numerous clinically successful drugs, including the kinase inhibitor dasatinib and the antibacterial agent cefdinir.[2][3] Its privileged status, however, is shadowed by its classification as a potential "toxicophore"—a chemical group susceptible to metabolic activation into reactive, and potentially toxic, metabolites.[1][4]

Mechanism of Metabolic Activation

The primary mechanism of toxicity associated with the thiazole ring involves its biotransformation by cytochrome P450 (CYP) enzymes.[5] The electron-rich C4-C5 double bond of the thiazole ring is susceptible to epoxidation. This metabolic step forms a highly reactive thiazole-epoxide intermediate. This epoxide can then covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction, immunogenic responses, and genotoxicity.[4][5] The presence of an amino group at the 2-position can further facilitate these metabolic pathways.[5]

Diagram 1: Proposed Metabolic Activation of the 2-Aminothiazole Scaffold

Metabolic Activation Parent 2-Aminothiazole Derivative CYP450 Cytochrome P450 (e.g., CYP3A4, 2C9) Parent->CYP450 Oxidation Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Macromolecules Cellular Macromolecules (Proteins, DNA) Epoxide->Macromolecules Covalent Binding Adducts Covalent Adducts Macromolecules->Adducts Toxicity Cellular Toxicity (Hepatotoxicity, Genotoxicity, etc.) Adducts->Toxicity

Caption: Cytochrome P450-mediated oxidation of the thiazole ring.

Part 2: Predictive Toxicology Profile of the Target Compound

A predictive assessment of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate can be constructed by analyzing the known safety profiles of structurally similar compounds. This structure-toxicity relationship (STR) analysis provides a scientifically grounded forecast of the molecule's intrinsic hazards.

Structure-Toxicity Relationship (STR) Analysis

The hazard classifications for several close analogs, as reported in public databases, offer valuable insights.

Compound NameCAS NumberKey SubstituentsReported Hazard ClassificationsReference(s)
Methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate 1255785-90-0Methyl ester, DimethylaminoAcute toxicity (oral, dermal, inhalation); Skin irritation; Serious eye damage.[6]
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate 7210-76-6Ethyl ester, Unsubstituted amino, Methyl at C4Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[7]
Methyl 4-amino-3-(2-methylphenyl)-1,2-thiazole-5-carboxylate Not specifiedMethyl ester, Phenyl at N3Acute toxicity; Skin irritation; Eye irritation.[8]
Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride Not specifiedEthyl ester, Aminomethyl at C2Skin irritation; Eye irritation; Potential for single exposure target organ toxicity.[9]

Based on this comparative analysis, it is reasonable to predict that Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate will likely exhibit the following hazards:

  • Skin and Eye Irritation: This is a consistent finding across nearly all analyzed analogs.

  • Acute Toxicity: The presence of the N-alkylamino group, similar to the dimethylamino analog, suggests a potential for acute toxicity upon ingestion, dermal contact, or inhalation.

  • Respiratory Irritation: A potential hazard, particularly if the compound is a fine powder.

The ethylamino group is structurally similar to the dimethylamino group, suggesting that the potential for acute toxicity should be a primary consideration in any handling and development plan.

Part 3: A Framework for Preclinical Safety Evaluation

A tiered, systematic approach is essential to definitively characterize the safety profile of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate. The following protocols represent a standard, robust framework for early-stage, non-GLP (Good Laboratory Practice) safety assessment.[10][11][12]

Tier 1: In Vitro Safety Screening

In vitro assays are critical for early identification of potential liabilities, guiding compound optimization while adhering to the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).[11][12]

Objective: To determine the concentration at which the compound induces cell death, providing a baseline measure of potency (the IC50 value).

Protocol: MTS Assay for Cell Viability

  • Cell Culture: Plate a human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and calculate the IC50 value using non-linear regression.

Diagram 2: General Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Plate Cells (e.g., HepG2) B 2. Prepare Compound Serial Dilutions C 3. Dose Cells & Incubate (48-72h) B->C D 4. Add Viability Reagent (e.g., MTS) C->D E 5. Measure Absorbance D->E F 6. Calculate % Viability E->F G 7. Plot Dose-Response Curve F->G H 8. Determine IC50 Value G->H

Caption: Step-by-step workflow for determining compound cytotoxicity.

Objective: To evaluate the potential of the compound to cause DNA or chromosomal damage, a key indicator of carcinogenic risk.[10]

Recommended Assay: Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471.

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test measures the ability of the compound to cause mutations that revert the bacteria to a state where they can synthesize the amino acid again and thus grow on a nutrient-deficient medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that require metabolic activation.[10]

Diagram 3: Decision Tree for Genotoxicity Testing

Genotoxicity Decision Tree Ames Bacterial Reverse Mutation (Ames) Test (OECD 471) Ames_Pos Positive Result Ames->Ames_Pos Mutagenic Ames_Neg Negative Result Ames->Ames_Neg Non-mutagenic FollowUp High Concern: Potential Genotoxin. Consider In Vivo Follow-up (e.g., OECD 474, 488) Ames_Pos->FollowUp InVitro_Micro In Vitro Mammalian Cell Micronucleus Test (OECD 487) Ames_Neg->InVitro_Micro InVitro_Pos Positive Result InVitro_Micro->InVitro_Pos Clastogenic or Aneugenic InVitro_Neg Negative Result InVitro_Micro->InVitro_Neg No Chromosomal Damage InVitro_Pos->FollowUp LowConcern Low Genotoxic Concern. Proceed with Caution. InVitro_Neg->LowConcern

Caption: A standard two-test battery for in vitro genotoxicity assessment.

A comprehensive early safety assessment should also include:

  • hERG Inhibition Assay: To assess the risk of QT prolongation and potential cardiotoxicity.[10]

  • Cytochrome P450 Inhibition Panel: To evaluate the potential for drug-drug interactions by measuring inhibition of key CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[13]

  • Hepatotoxicity Models: Using primary human hepatocytes or 3D spheroids to assess liver-specific liabilities beyond simple cytotoxicity.[14]

Part 4: Summary and Recommendations

While Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate lacks specific public safety data, a predictive analysis based on its 2-aminothiazole core and structural analogs strongly suggests a hazard profile that includes skin/eye irritation and potential acute toxicity .

The primary toxicological concern stems from the metabolic activation of the thiazole ring into a reactive epoxide, a known mechanism for this class of compounds. Therefore, any research or development program involving this molecule must proceed with a robust, data-driven safety evaluation.

Recommended Tiered Strategy:

  • Computational Modeling: Begin with in silico ADME/Tox predictions to model properties like lipophilicity, metabolic stability, and potential for off-target activities.[15][16]

  • In Vitro Screening (Tier 1): Conduct the battery of in vitro assays described in Part 3 (cytotoxicity, genotoxicity, hERG, CYP inhibition) to generate the first experimental safety data.

  • In Vivo Studies: If the in vitro profile is favorable, proceed to carefully designed in vivo studies in rodent models to assess acute toxicity, pharmacokinetics, and target organ toxicities.

This structured approach will ensure a thorough understanding of the compound's safety profile, enabling informed decisions and mitigating risks in the drug development process.

References

  • Selvita. (n.d.). In Vitro Safety. Retrieved from [Link]

  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. Retrieved from [Link]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). In Vitro Toxicity Testing. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 14(1), 59-81. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. Retrieved from [Link]

  • Singh, N., et al. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 16-25. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 4-amino-3-(2-methylphenyl)-1,2-thiazole-5-carboxylate. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. Retrieved from [Link]

  • Khan, I., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114. Retrieved from [Link]

  • Atanasova, M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4467. Retrieved from [Link]

  • Kumar, S., et al. (2025). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Journal of Drug Delivery and Therapeutics, 15(3), 1-12. Retrieved from [Link]

  • Gobis, K., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5821. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride. Retrieved from [Link]

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Foundational

Predicted bioavailability of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

An in-depth analysis of the predicted oral bioavailability for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate requires a multidimensional evaluation of its physicochemical properties, intestinal permeability, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the predicted oral bioavailability for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate requires a multidimensional evaluation of its physicochemical properties, intestinal permeability, and metabolic stability. As a Senior Application Scientist, I approach this evaluation not merely by running algorithms, but by dissecting the molecular architecture to understand the mechanistic causality behind its pharmacokinetic behavior.

This whitepaper synthesizes structural profiling, rule-based predictions, and empirical assay designs to provide a comprehensive framework for evaluating this specific thiazole derivative.

Physicochemical Profiling and Rule-Based Absorption Prediction

The foundational step in predicting oral bioavailability is assessing the molecule's compliance with established physicochemical boundaries, which dictate passive transcellular diffusion across the gastrointestinal tract.

The compound features a 1,3-thiazole core substituted with a primary amine (C4), a secondary ethylamine (C2), and a methyl ester (C5). Using predictive computational models such as SwissADME[1][2], we can derive the fundamental descriptors of this molecule.

Causality in Structural Design
  • Molecular Weight (MW): At approximately 201.25 Da, the compound is exceptionally small, facilitating rapid passive diffusion through the tightly packed lipid bilayers of the intestinal epithelium.

  • Lipophilicity (LogP): The presence of the ethyl group and the methyl ester balances the polarity of the two amino groups, resulting in a predicted LogP between 1.0 and 2.0. This optimal lipophilicity ensures the molecule is soluble in the aqueous gastrointestinal fluids while remaining lipophilic enough to partition into cell membranes.

  • Hydrogen Bonding: With 3 Hydrogen Bond Donors (HBD) and 5 Hydrogen Bond Acceptors (HBA), the desolvation energy required for the molecule to enter the lipid membrane is well within acceptable limits.

These parameters demonstrate strict adherence to Lipinski's Rule of Five [3][4] and Veber's Rules [5], strongly predicting high passive gastrointestinal absorption.

Table 1: Predicted Physicochemical & ADMET Parameters
ParameterPredicted ValueThreshold for High AbsorptionCompliance
Molecular Weight 201.25 g/mol < 500 g/mol Yes
Calculated LogP ~1.5< 5.0Yes
H-Bond Donors 3≤ 5Yes
H-Bond Acceptors 5≤ 10Yes
Rotatable Bonds 4≤ 10Yes
Topological Polar Surface Area (TPSA) ~105 Ų< 140 ŲYes

Metabolic Liability and Biotransformation

While physicochemical properties predict high absorption, true bioavailability (the fraction of the drug reaching systemic circulation unchanged) is heavily dictated by first-pass metabolism in the gut wall and liver.

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate contains two distinct metabolic "soft spots" that will significantly impact its systemic exposure.

  • Ester Hydrolysis (Primary Liability): The methyl ester at the C5 position is highly susceptible to rapid cleavage by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine)[6]. This hydrolysis will convert the parent compound into 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylic acid. Because carboxylic acids are ionized at physiological pH, this metabolite will have drastically lower permeability. If the parent ester is the active pharmacophore, bioavailability will be severely compromised; if it is designed as a prodrug, this rapid conversion is highly desirable.

  • Oxidative N-dealkylation: The ethylamino group at C2 is a classic target for Cytochrome P450 (CYP) enzymes, particularly CYP3A4, which mediates oxidative N-dealkylation to yield a primary amine[7].

Metabolism Parent Methyl 4-amino-2-(ethylamino) -1,3-thiazole-5-carboxylate CES Carboxylesterases (CES1/CES2) Parent->CES Ester Hydrolysis CYP Cytochrome P450 (e.g., CYP3A4) Parent->CYP Oxidative N-dealkylation Metab1 4-amino-2-(ethylamino) -1,3-thiazole-5-carboxylic acid CES->Metab1 Rapid in intestine/liver Metab2 Methyl 4-amino-2-amino -1,3-thiazole-5-carboxylate CYP->Metab2 Phase I Clearance

Predicted primary metabolic biotransformation pathways for the thiazole derivative.

Empirical Validation: Caco-2 Permeability Workflow

To transition from in silico predictions to empirical validation, the Caco-2 cell monolayer assay is the industry gold standard for predicting human intestinal absorption[8][9]. Derived from human colon carcinoma, these cells spontaneously differentiate to form a polarized monolayer with tight junctions and brush borders, closely mimicking the enterocytes of the small intestine[10].

Because this compound contains basic amine functionalities, it may be a substrate for apical efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[11][12]. Therefore, a bidirectional transport assay is mandatory.

Self-Validating Protocol: Bidirectional Caco-2 Transport Assay

Objective: Determine the apparent permeability ( Papp​ ) and Efflux Ratio (ER) to definitively predict oral absorption and identify active efflux.

Step 1: Monolayer Preparation and Integrity Validation

  • Action: Seed Caco-2 cells on polycarbonate Transwell filter inserts and culture for 21 days.

  • Causality: A 21-day culture period is required for the cells to fully differentiate, express relevant transporters, and form robust tight junctions[8][12].

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Furthermore, co-incubate the test compound with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the monolayer is compromised, and the data must be discarded. This ensures that the measured permeability is strictly transcellular.

Step 2: Assay Execution (Bidirectional)

  • Action: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4) with a maximum of 1% DMSO to prevent cytotoxicity[10][11].

  • Apical to Basolateral (A→B): Add the compound to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Basolateral to Apical (B→A): Add the compound to the basolateral chamber. Sample the apical chamber at the same time points.

  • Causality: Measuring both directions allows for the calculation of the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates that the compound is actively pumped back into the gut lumen, which would severely restrict its bioavailability[11].

Step 3: LC-MS/MS Quantification and Data Analysis

  • Action: Quantify the compound in all buffer samples using validated LC-MS/MS. Calculate Papp​ using the equation:

    Papp​=C0​×AdQ/dt​

    (where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area of the filter).

Caco2 Prep Monolayer Preparation 21-Day Culture TEER Integrity Validation TEER & Lucifer Yellow Prep->TEER Ensures tight junctions Transport Transport TEER->Transport Validated monolayer LCMS LC-MS/MS Quantification Transport->LCMS Buffer sampling Calc Data Analysis Papp & Efflux Ratio LCMS->Calc Concentration gradients

Self-validating Caco-2 bidirectional permeability assay workflow.

Conclusion

Based on its physicochemical profile, Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is predicted to exhibit excellent passive intestinal permeability. However, its ultimate oral bioavailability will likely be heavily restricted by rapid first-pass hydrolysis of the C5 methyl ester by intestinal and hepatic carboxylesterases. If systemic exposure of the intact ester is required, formulation strategies (such as lipid-based nanoparticles) or structural optimization (e.g., replacing the ester with an bioisosteric amide or oxadiazole) must be employed to shield the molecule from premature enzymatic degradation.

References

  • Lipinski's rule of five - Wikipedia. Wikipedia. Available at:[Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. Available at:[Link]

  • lipinski rule of five - Lecture Notes. Tishk International University. Available at:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at:[Link]

  • Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. Available at: [Link]

  • Benzothiazole based probe for colorimetric detection of Esterase enzyme. ResearchGate. Available at:[Link]

  • Metabolism of Targeted Protein Degraders. Hypha Discovery. Available at: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at:[Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at:[Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PubMed Central. Available at:[Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate as a Bifunctional Scaffold in Targeted Drug Design

Executive Summary In modern rational drug design, the selection of a versatile, highly functionalized precursor is critical for the rapid generation of combinatorial libraries. Methyl 4-amino-2-(ethylamino)-1,3-thiazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of a versatile, highly functionalized precursor is critical for the rapid generation of combinatorial libraries. Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate serves as an exceptional bifunctional scaffold. Featuring a highly modifiable C5-ester and electron-rich amino groups at the C2 and C4 positions, this precursor enables the divergent synthesis of targeted therapeutics, ranging from Pin1 kinase inhibitors to polypharmacological agents such as dual Bcr-Abl/HDAC inhibitors.

This application note provides a comprehensive guide to the structural rationale, chemoselective derivatization protocols, and mechanistic pathways associated with this thiazole precursor.

Structural Rationale & Pharmacophore Mapping

The architectural design of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is not accidental; every functional group serves a distinct pharmacological and synthetic purpose:

  • C2-Ethylamino Group: Acts as a critical hydrogen bond donor/acceptor pair. In kinase targeting, this moiety frequently anchors the molecule to the hinge region of the ATP-binding pocket. The ethyl substituent provides optimal lipophilicity (LogP tuning) without introducing excessive steric clash.

  • C4-Amino Group: Modulates the electronic properties of the thiazole core, increasing the electron density and providing an additional vector for hydrogen bonding. It can also be selectively protected (e.g., via Boc anhydride) or functionalized to explore structure-activity relationships (SAR) .

  • C5-Methyl Ester: The primary synthetic handle. The methyl ester is robust enough to survive upstream cyclization reactions but labile enough to undergo mild saponification. Once converted to a carboxylic acid, it serves as the attachment point for various pharmacophores, such as zinc-binding groups (ZBGs) required for epigenetic targeting .

Workflow Precursor Methyl 4-amino-2-(ethylamino)- 1,3-thiazole-5-carboxylate Saponification Saponification (LiOH, THF/H2O, 0°C to RT) Precursor->Saponification Ester Hydrolysis Acid 4-amino-2-(ethylamino)- 1,3-thiazole-5-carboxylic acid Saponification->Acid Acidification (pH 3-4) Coupling1 Amide Coupling (HATU) + Aryl Amines Acid->Coupling1 Coupling2 Amide Coupling (HATU) + 2-Aminophenylamine Acid->Coupling2 Kinase Pin1 / Kinase Inhibitors Coupling1->Kinase Monotargeted Dual Dual Bcr-Abl/HDAC Inhibitors Coupling2->Dual Polypharmacology

Divergent synthetic workflow of the thiazole-5-carboxylate precursor.

Experimental Protocols

The following protocols detail the transformation of the methyl ester precursor into a highly active dual-targeted inhibitor. Every step is designed as a self-validating system to ensure high fidelity in library generation.

Protocol A: Chemoselective Saponification of the C5-Methyl Ester

Objective: Convert the methyl ester to a carboxylic acid without inducing decarboxylation. Causality & Expert Insight: 2-aminothiazole-5-carboxylic acids are notoriously prone to decarboxylation due to the electron-donating C2/C4 amino groups stabilizing the intermediate carbanion. Refluxing with strong bases (NaOH/KOH) often degrades the core. Therefore, mild Lithium Hydroxide (LiOH) at reduced temperatures is strictly required.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate in a 3:1 mixture of THF/H₂O (0.2 M concentration).

  • Base Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 2.5 eq of LiOH·H₂O portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Self-Validation (Monitoring): Monitor via TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a baseline spot (Rf 0.0) under UV 254 nm.

  • Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1N HCl. Crucial: Do not drop the pH below 3, as the basic amino groups will protonate, making the product highly water-soluble.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to afford the intermediate carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling for Dual Inhibitors

Objective: Couple the resulting thiazole-5-carboxylic acid with o-phenylenediamine to generate a dual Bcr-Abl/HDAC inhibitor . Causality & Expert Insight: Anilines (especially o-phenylenediamine) are weak nucleophiles. Furthermore, the C4-amino group on the thiazole creates significant steric hindrance. Standard carbodiimide coupling (EDC/HOBt) leads to poor yields (<40%). HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester, exploiting neighboring group effects to drive the amidation of hindered, electron-deficient substrates to completion.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the thiazole-5-carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 1.5 eq of o-phenylenediamine. Stir the reaction mixture at room temperature under an inert N₂ atmosphere for 4 hours.

  • Self-Validation (Monitoring): Analyze via LC-MS. The mass spectrum should show the complete disappearance of the acid mass [M+H]⁺ and the appearance of the target amide mass.

  • Workup: Quench the reaction by pouring it into a 5-fold volume of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH 95:5).

Quantitative Data: Amide Coupling Optimization

To demonstrate the necessity of the HATU-mediated protocol (Protocol B), the following table summarizes the optimization data for the synthesis of the 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivative.

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS, %)
1EDC / HOBtDIPEADMF2435%92%
2T3P (50% in EtOAc)Et₃NEtOAc1655%95%
3PyBOPDIPEADMF1268%94%
4 HATU DIPEA DMF 4 88% >98%

Table 1: Comparative efficiency of coupling reagents for the synthesis of sterically hindered thiazole-5-carboxamides. HATU demonstrates superior kinetics and yield.

Mechanism of Action: Polypharmacology

By utilizing Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate as a starting point, researchers can synthesize molecules capable of hitting multiple targets simultaneously. In the case of the o-phenylenediamine derivative, the molecule acts as a Dual Bcr-Abl and HDAC Inhibitor .

The thiazole core competitively binds the ATP pocket of the Bcr-Abl kinase (halting leukemic cell proliferation), while the C5-carboxamide tail chelates the zinc ion in the catalytic core of Histone Deacetylases (inducing chromatin relaxation and apoptosis).

Pathway cluster_Kinase Cytoplasm (Kinase Pathway) cluster_Epigenetic Nucleus (Epigenetic Pathway) Drug Thiazole-Based Dual Inhibitor BcrAbl Bcr-Abl Kinase Drug->BcrAbl ATP Competitive Binding HDAC HDAC Enzymes Drug->HDAC Zinc Chelation STAT5 STAT5 Signaling BcrAbl->STAT5 Inhibits Proliferation Cell Proliferation STAT5->Proliferation Downregulates Chromatin Chromatin Relaxation HDAC->Chromatin Blocks Deacetylation Apoptosis Apoptosis Chromatin->Apoptosis Upregulates

Dual mechanism of action: Simultaneous inhibition of Bcr-Abl kinase and HDAC enzymes.

References

  • Kim, Y.-J., Kwon, H.-J., Han, S.-Y., & Gong, Y.-D. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388.[Link]

  • Wang, et al. (2015). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances, 5(2).[Link]

  • Xu, B., et al. (2015). Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. Chinese Chemical Letters, 26(8), 989-992.[Link]

Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Context & Mechanistic Rationale Methyl 4-amino-2-(ethylamino)-1,3-th...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals

Context & Mechanistic Rationale

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (MAETC) is a highly functionalized 2-aminothiazole derivative. In drug discovery, compounds possessing this core are frequently utilized as fragments or building blocks for kinase inhibitors and anti-infective agents.

Transitioning a molecule like MAETC from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation presents specific mechanistic challenges:

  • Ester Susceptibility: The methyl carboxylate group at the 5-position is highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1/CES2) in rodent plasma and hepatic tissue.

  • Aqueous Solubility: The planar thiazole ring and moderate lipophilicity typically result in poor dissolution in unbuffered aqueous media, requiring specialized vehicle selection to prevent precipitation upon intravenous (IV) injection.

To generate reliable in vivo data, the dosing strategy must account for these liabilities. This guide outlines a self-validating protocol for the formulation, administration, and bioanalysis of MAETC, ensuring that experimental artifacts (such as ex vivo degradation) do not confound PK/PD interpretations.

Formulation Strategy & Vehicle Selection

The choice of formulation vehicle directly dictates the absorption kinetics and systemic exposure of the compound. Because MAETC contains an ester, the vehicle must be maintained at a slightly acidic to neutral pH (pH 5.5–6.5) to prevent base-catalyzed hydrolysis prior to dosing.

As established in foundational preclinical formulation guidelines, co-solvent systems are critical for solubilizing lipophilic fragments without inducing toxicity . We utilize a PEG400/Solutol system for IV dosing to lower the dielectric constant of the solution, and a standard suspension for oral (PO) dosing to evaluate dissolution-rate-limited absorption.

Table 1: Optimized Formulation Vehicles for MAETC
RouteRecommended Vehicle CompositionPreparation MethodRationale & CausalityMax Dose Volume (Mice)
IV 5% DMSO, 10% Solutol HS15, 85% Saline (pH 6.0)Dissolve MAETC in DMSO. Add warmed Solutol (37°C), vortex. Slowly add Saline while stirring.DMSO disrupts the crystal lattice; Solutol forms micelles to trap the drug, preventing precipitation in the bloodstream.5 mL/kg
PO 0.5% Methylcellulose (MC), 0.2% Tween-80 in DI WaterWet MAETC powder with Tween-80. Gradually add 0.5% MC solution while homogenizing.Tween-80 acts as a wetting agent for the hydrophobic thiazole; MC increases viscosity to maintain a uniform suspension for accurate gavage.10 mL/kg

Workflow & Self-Validating Protocol

To ensure trustworthiness, every PK study must operate as a self-validating system. This means embedding Quality Control (QC) checkpoints directly into the workflow to differentiate true biological clearance from experimental errors (e.g., dosing solution degradation or extraction failure).

Workflow A Pre-Dose QC (Verify formulation stability via LC-MS) B Animal Dosing (C57BL/6 Mice, N=3 per route) A->B D1 IV Bolus Administration (2 mg/kg) B->D1 D2 PO Gavage Administration (10 mg/kg) B->D2 E Serial Blood Collection (Use NaF/Dichlorvos tubes to halt esterases) D1->E D2->E F Plasma Extraction (Spike with Internal Standard) E->F G LC-MS/MS Bioanalysis (Quantify Parent Ester & Acid Metabolite) F->G

Caption: Self-validating workflow for the in vivo pharmacokinetic evaluation of MAETC.

Step-by-Step In Vivo Dosing Protocol

Step 1: Pre-Dose Formulation QC (Self-Validation Check 1)

  • Action: Prepare formulations 1 hour prior to dosing. Take a 10 µL aliquot, dilute 1:1000 in Acetonitrile, and analyze via LC-MS/MS.

  • Causality: Validates that the MAETC ester has not prematurely hydrolyzed in the dosing vehicle. If the acid metabolite is present at >2% in the dose formulation, the vehicle pH must be adjusted.

Step 2: Administration

  • IV Dosing: Warm the IV formulation to 37°C. Administer 2 mg/kg via the lateral tail vein using a 27G needle over 10 seconds.

  • PO Dosing: Administer 10 mg/kg via oral gavage using a reusable stainless-steel bulb-tipped needle.

  • Causality: A crossover or parallel IV/PO design is mandatory to calculate absolute bioavailability (F%), which dictates whether the fragment can be advanced as an oral therapeutic .

Step 3: Blood Sampling & Ex Vivo Stabilization (Critical Step)

  • Action: Collect 50 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation Check 2: Blood must be collected into K2EDTA tubes pre-spiked with an esterase inhibitor (e.g., 1 mM Dichlorvos or Sodium Fluoride).

  • Causality: Rodent plasma contains high levels of carboxylesterases. Without an inhibitor, MAETC will continue to hydrolyze to the carboxylic acid ex vivo in the collection tube, falsely inflating the in vivo clearance rate and leading to erroneous PK modeling.

Pharmacokinetic Distribution & Bioanalysis

Once administered, MAETC undergoes both distribution into peripheral tissues and rapid clearance. The primary metabolic liability is the cleavage of the methyl ester, alongside potential CYP450-mediated oxidation of the ethylamino group.

PKPathway A Dose Administration (MAETC Ester) B Central Compartment (Plasma) A->B Absorption C Peripheral Tissues (Vd) B->C Distribution D Esterase Hydrolysis (Active Acid Metabolite) B->D CES1/CES2 Clearance E Hepatic Oxidation (CYP450 / FMO) B->E Phase I Clearance

Caption: Pharmacokinetic distribution and esterase-driven clearance pathway for MAETC.

Bioanalytical Processing (Self-Validation Check 3)
  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL Tolbutamide as an Internal Standard) to 50 µL of plasma.

  • Causality: The internal standard corrects for any matrix effects or volumetric errors during extraction, ensuring the LC-MS/MS readout represents the true biological concentration.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C. Transfer supernatant for LC-MS/MS analysis.

Table 2: Target Pharmacokinetic Parameters for MAETC-like Fragments

Note: The following table represents expected baseline thresholds for a 2-aminothiazole fragment of this molecular weight (~201 Da) in mice to warrant further lead optimization.

ParameterSymbolTarget Threshold for ProgressionMechanistic Implication
Clearance (IV) Cl_obs< 40 mL/min/kgValues approaching hepatic blood flow (90 mL/min/kg in mice) indicate severe metabolic liability (likely ester hydrolysis).
Volume of Distribution Vdss> 0.6 L/kgIndicates the fragment successfully leaves the plasma and penetrates peripheral target tissues.
Half-Life T_1/2> 1.5 hoursRequired to support at least a BID (twice-daily) dosing strategy in downstream efficacy models.
Oral Bioavailability %F> 20%Confirms that the compound survives first-pass hepatic metabolism and possesses adequate gastrointestinal permeability.

References

  • Shah, A., & Agnihotri, S. (2014). "Preclinical Formulations: Insight, Strategies, and Practical Considerations." AAPS PharmSciTech. URL:[Link]

  • Le An, et al. (2024). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceuticals (Basel). URL: [Link]

Method

The Versatile Scaffold: Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate in Modern Medicinal Chemistry

The 2-amino-1,3-thiazole framework is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its inherent ability to engage in a variety...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-amino-1,3-thiazole framework is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its inherent ability to engage in a variety of biological interactions, coupled with its synthetic tractability, has cemented its importance in drug discovery. Within this broad and prolific chemical family, the substituted 4-amino-1,3-thiazole-5-carboxylate core represents a particularly promising platform for the development of novel therapeutics. This guide provides an in-depth exploration of a representative member of this class, Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate, and its analogs. While specific data on this exact molecule is limited in publicly available literature, by examining closely related structures, we can elucidate its potential applications and the underlying principles that guide its use in drug design.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, robust experimental protocols, and a forward-looking perspective on the therapeutic potential of this chemical scaffold. We will delve into its synthetic pathways, explore its established and potential roles in targeting various disease states, and provide the technical insights necessary to empower further research and development in this exciting area.

I. The Strategic Importance of the 2-(Alkylamino)-4-aminothiazole-5-carboxylate Core

The therapeutic potential of the 2-aminothiazole scaffold is significantly influenced by the nature and position of its substituents. The 2-(alkylamino)-4-aminothiazole-5-carboxylate core, in particular, offers a unique combination of structural features that are highly advantageous in drug design:

  • Hydrogen Bonding Capabilities: The presence of multiple nitrogen atoms and the carboxylate group provides a rich array of hydrogen bond donors and acceptors. This allows for strong and specific interactions with biological targets, such as the hinge region of kinases or the active sites of enzymes.[3]

  • Structural Rigidity and Planarity: The thiazole ring itself is a rigid, planar structure that serves as a well-defined scaffold. This rigidity helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

  • Tunable Physicochemical Properties: The substituents at the 2-, 4-, and 5-positions can be readily modified to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This is a critical aspect of the drug optimization process.

  • Synthetic Accessibility: As will be detailed in the protocols below, the synthesis of this scaffold is generally straightforward, allowing for the rapid generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.[4][5]

II. Key Therapeutic Applications and Mechanistic Insights

Derivatives of the 2-aminothiazole-5-carboxylate scaffold have demonstrated significant promise in a range of therapeutic areas. The following sections will highlight some of the most compelling applications, drawing on data from closely related analogs to infer the potential of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate.

A. Oncology: A Scaffold for Kinase and Enzyme Inhibition

The 2-aminothiazole core is a well-established kinase inhibitor template.[3] The blockbuster drug Dasatinib, a potent pan-Src kinase inhibitor used in the treatment of chronic myelogenous leukemia, features a 2-aminothiazole-5-carboxamide moiety, underscoring the scaffold's potential in this domain.[2][3]

1. Monoacylglycerol Lipase (MAGL) Inhibition:

Recent research has identified 2-amino-4-methylthiazole-5-carboxylate derivatives as selective inhibitors of monoacylglycerol lipase (MAGL).[6][7] MAGL is a key enzyme in the endocannabinoid system and its upregulation has been implicated in the progression of several cancers. By inhibiting MAGL, these compounds can modulate pro-tumorigenic signaling pathways.

Table 1: Anticancer Activity of 2-Amino-4-methylthiazole-5-carboxylate Derivatives as MAGL Inhibitors

Compound IDMAGL IC₅₀ (µM)Cancer Cell LineGI₅₀ (µM)
3g 0.037EKVX (Non-Small Cell Lung)0.865
MDA-MB-468 (Breast)1.20
4c 0.063HOP-92 (Non-Small Cell Lung)0.34
EKVX (Non-Small Cell Lung)0.96
MDA-MB-231/ATCC (Breast)1.08

Data extracted from research on 2-amino-4-methylthiazole-5-carboxylate derivatives and is intended to be illustrative of the potential of the broader class of compounds.[6][7]

MAGL_Inhibition_Pathway

B. Anti-inflammatory and Antidiabetic Potential

The 2-aminothiazole scaffold has also been explored for its anti-inflammatory and antidiabetic properties.[1][8] The anti-inflammatory effects are often linked to the modulation of inflammatory cytokine production.

A study on a closely related compound, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC), demonstrated its potential in a model of non-insulin-dependent diabetes mellitus.[8] The compound was found to decrease blood glucose, increase insulin levels, and improve insulin sensitivity. Furthermore, it suppressed the generation of inflammatory cytokines such as TNF-α and IL-6.[8]

Anti_inflammatory_Workflow

III. Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate and its analogs. These are generalized procedures based on established methodologies for similar compounds and may require optimization.

Protocol 1: One-Pot Synthesis of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

This protocol is adapted from established one-pot procedures for the synthesis of substituted thiazole-5-carboxylates.[4][5]

Materials:

  • Methyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • N-Ethylthiourea

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ammonia solution

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).

  • Bromination: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction mixture is typically stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cyclization: Add N-ethylthiourea (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the kinase inhibitory activity of the synthesized compounds. The specific kinase and substrate will depend on the therapeutic target of interest.

Materials:

  • Kinase of interest (e.g., Src, a representative tyrosine kinase)

  • Kinase buffer

  • ATP

  • Peptide substrate

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase buffer

    • Test compound at various concentrations

    • Kinase

    • Peptide substrate

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IV. Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature of the substituents at the 2-, 4-, and 5-positions. Based on the available literature, we can infer the following SAR trends for the 2-(alkylamino)-4-aminothiazole-5-carboxylate scaffold:

  • 2-Position (N-Alkylamino Group): The nature of the alkyl group at the 2-amino position can significantly impact potency and selectivity. The ethyl group in our title compound provides a balance of lipophilicity and size. Exploration of other alkyl, cycloalkyl, and arylalkyl groups at this position is a logical next step for lead optimization.

  • 4-Position (Amino Group): The free amino group at the 4-position is often a key hydrogen bond donor. Acylation or other modifications of this group can be explored to modulate activity and physicochemical properties.

  • 5-Position (Carboxylate Group): The methyl ester in the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which may offer different interactions with the target protein.[8] Conversion of the ester to various amides is also a common strategy to improve potency and pharmacokinetic properties, as exemplified by Dasatinib.[3]

Future research in this area should focus on:

  • Synthesis and Biological Evaluation: The synthesis and comprehensive biological evaluation of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate against a panel of relevant biological targets (e.g., kinases, MAGL) is a critical first step.

  • Library Generation: The development of a focused library of analogs with systematic modifications at the 2-, 4-, and 5-positions will be essential for elucidating detailed SAR and identifying lead compounds with improved potency, selectivity, and drug-like properties.

  • Computational Modeling: Molecular docking and other in silico methods can be employed to understand the binding modes of these compounds with their targets and to guide the design of new, more potent analogs.

V. Conclusion

The Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. While direct data on this specific molecule is emerging, the wealth of information on closely related analogs highlights its potential in oncology, inflammation, and metabolic diseases. The synthetic accessibility and the rich SAR of the 2-aminothiazole core make it an attractive platform for medicinal chemists. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. Available at: [Link]

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 133-138. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. ResearchGate. Available at: [Link]

  • 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. PubMed. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Available at: [Link]

  • Das, D., Sikdar, P., & Bairagi, M. (2016). Recent Developments of 2-Aminothiazoles in Medicinal Chemistry. European Journal of Medicinal Chemistry, 109, 89-98. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]

  • ETHYL 4-AMINO-2-(METHYLTHIO)-1,3-THIAZOLE-5-CARBOXYLATE. LookChem. Available at: [Link]

  • methyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate. NextSDS. Available at: [Link]

  • Wang, W., et al. (2015). Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. Chinese Chemical Letters, 26(6), 739-742. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

Sources

Application

Catalytic Functionalization of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate: Advanced Protocols and Application Notes for Drug Discovery

Introduction: The Significance of the 2,4-Diaminothiazole Scaffold The 2,4-diaminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2,4-Diaminothiazole Scaffold

The 2,4-diaminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This heterocyclic motif is a key component in numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate, the subject of this guide, represents a highly functionalized and promising starting material for the synthesis of novel therapeutic agents. Its polysubstituted nature offers multiple points for diversification, enabling the exploration of vast chemical space in the pursuit of new and improved drug candidates. This document provides a comprehensive overview of advanced catalytic methodologies for the selective functionalization of this important thiazole derivative, with a focus on practical, field-proven protocols for researchers in drug development.

Strategic Approaches to Catalytic Functionalization

The electron-rich nature of the 2,4-diaminothiazole core presents both opportunities and challenges for selective functionalization. Modern catalytic methods provide powerful tools to address these challenges, enabling precise modifications that would be difficult to achieve through traditional synthetic routes. This guide will focus on two key late-stage functionalization strategies: Palladium-Catalyzed C-H Arylation and Copper-Catalyzed C-N Bond Formation. These methods are chosen for their broad substrate scope, functional group tolerance, and relevance to the synthesis of complex molecules in a drug discovery setting.[3][4]

Palladium-Catalyzed C-H Arylation: Forging New Carbon-Carbon Bonds

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.[4] For the functionalization of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate, palladium catalysis offers a highly effective means to introduce aryl and heteroaryl moieties, which are crucial for modulating the pharmacological properties of drug candidates.

Scientific Rationale and Mechanistic Insights

The palladium-catalyzed C-H arylation of thiazoles typically proceeds through a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/reductive elimination cycle. The choice of ligand and reaction conditions is critical for achieving high regioselectivity and yield. For electron-rich heterocycles like our target molecule, the C5-position is often the most reactive site for electrophilic attack, but the directing influence of the amino groups must be considered. The use of a suitable palladium catalyst and ligand system can overcome these challenges and enable selective arylation.

Workflow for Palladium-Catalyzed C-H Arylation

cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Work-up and Purification Start Start Reactants Add Thiazole, Aryl Halide, Base, and Solvent to Flask Start->Reactants Inert Purge with Inert Gas (Argon or Nitrogen) Reactants->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Completion Extract Aqueous Work-up and Extraction Cool->Extract Purify Column Chromatography Extract->Purify End Isolated Product Purify->End

Caption: A generalized workflow for the palladium-catalyzed C-H arylation of the thiazole substrate.

Detailed Protocol: Palladium-Catalyzed C-H Arylation

This protocol is adapted from established methods for the direct arylation of related thiazole derivatives.[4]

Materials:

  • Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

  • Aryl bromide or iodide (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (4 mol%)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (1.0 mmol), the aryl halide (1.2 mmol), and K2CO3 (2.0 mmol).

  • Add Pd(OAc)2 (0.02 mmol) and PPh3 (0.04 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C-H arylated product.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)2PPh3K2CO3DMF12060-85[4]
PdCl2(dppf)-Cs2CO3Dioxane10065-90Adapted from[5]
Pd2(dba)3XPhosK3PO4t-BuOH11070-95Adapted from[6]

Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation.

Copper-Catalyzed C-N Bond Formation: Introducing Nitrogen Nucleophiles

The introduction of nitrogen-containing substituents is a critical strategy in drug design for modulating solubility, polarity, and target engagement. Copper-catalyzed C-N cross-coupling reactions provide a versatile and cost-effective alternative to palladium-based methods for the amination of heterocyclic scaffolds.[3]

Scientific Rationale and Mechanistic Insights

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, has been significantly advanced through the development of new ligand systems that enable the reaction to proceed under milder conditions. For the amination of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate, a copper(I) or copper(II) catalyst in the presence of a suitable ligand can facilitate the coupling with a variety of nitrogen nucleophiles, including primary and secondary amines, amides, and heterocycles. The reaction is believed to proceed through an oxidative addition of the aryl halide to the copper catalyst, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond.

Catalytic Cycle for Copper-Catalyzed C-N Coupling

Cu(I) Catalyst Cu(I) Catalyst Oxidative\nAddition Oxidative Addition Cu(I) Catalyst->Oxidative\nAddition Ar-X Cu(III) Intermediate Cu(III) Intermediate Oxidative\nAddition->Cu(III) Intermediate Ligand\nExchange Ligand Exchange Cu(III) Intermediate->Ligand\nExchange R2NH Reductive\nElimination Reductive Elimination Ligand\nExchange->Reductive\nElimination Reductive\nElimination->Cu(I) Catalyst Product (Ar-NR2)

Caption: A simplified representation of the catalytic cycle for copper-catalyzed C-N bond formation.

Detailed Protocol: Copper-Catalyzed N-Arylation

This protocol is based on established procedures for the copper-catalyzed amination of related 2-aminobenzothiazoles.[3]

Materials:

  • Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

  • Aryl or alkyl amine (1.5 equivalents)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium phosphate (K3PO4) (2 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry reaction vial, combine Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (1.0 mmol), the amine (1.5 mmol), CuI (0.1 mmol), L-Proline (0.2 mmol), and K3PO4 (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous DMSO (3 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 90 °C for 18-36 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the N-functionalized product.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
CuIL-ProlineK3PO4DMSO9055-80Adapted from[3]
Cu(OAc)21,10-PhenanthrolineCs2CO3AcetonitrileRoom Temp.60-85[3]
CuINoneK2CO3DMF11050-75Adapted from[7]

Table 2: Representative Conditions for Copper-Catalyzed C-N Bond Formation.

Conclusion and Future Outlook

The catalytic functionalization of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate offers a powerful platform for the generation of diverse libraries of novel compounds with significant potential in drug discovery. The palladium-catalyzed C-H arylation and copper-catalyzed C-N bond formation protocols detailed in this guide provide robust and versatile methods for the late-stage functionalization of this important heterocyclic scaffold. Further exploration of other catalytic systems, such as photoredox catalysis for radical additions, will undoubtedly expand the synthetic toolbox available to medicinal chemists and accelerate the development of the next generation of thiazole-based therapeutics.[8]

References

  • John, S. E., Bora, D., Dhiman, V., & Samanthula, G. (2021). Ru(II)
  • (2026, January 23). Iron(III)
  • Mahaur, P., Rajput, K., Singh, V., Srivastava, V., & Singh, S. (2024, July 5). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Publishing.
  • (2023, June 8). Cu( ii )
  • Mahaur, P., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides.
  • (2025, October 17). Thiazolo[5,4‐d]Thiazole‐Linked Conjugated Porous Organic Polymers for Visible Light‐Driven C−N Bond Formation Reactions.
  • (2020, April 17). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates.
  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation P
  • (2017, September 8). Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs).
  • Copper‐catalyzed synthesis of 2‐aminobenzothiazole, using benzylamine...
  • Selective C–H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts. Organic & Biomolecular Chemistry (RSC Publishing).
  • Thiazole synthesis. Organic Chemistry Portal.
  • 2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study. MDPI.
  • (2024, September 3). 2 H -Thiazolo[4,5- d ][9][10][11]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science (RSC Publishing).

  • (2017, September 25). Access to Fully Substituted Thiazoles and 2,3-Dihydrothiazoles via Copper-Catalyzed [4 + 1] Heterocyclization of α-(N-Hydroxy/aryl)imino-β-oxodithioesters with α-Diazocarbonyls.
  • (2026, February 19).
  • (2016, March 25). Rhodium Thiavinyl Carbenes from 1,2,3-Thiadiazoles Enable Modular Synthesis of Multisubstituted Thiophenes.
  • (2017, March 15). Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. PubMed.
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC.
  • Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles. PMC.
  • (2020, July 1). Cu(I)-Catalyzed Three-Component Cyclization for the Construction of Functionalized Thiazoles.
  • (2016, February 29). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry.
  • (2017, January 5). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed.
  • Rhodium-catalyzed C2 and C4 C–H activation/annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes: a facile access to substituted and fused carbazoles.
  • (2015, April 30). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters.
  • (2009, December 2). Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-formylthiazole. Benchchem.
  • Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Stepwise approaches for the synthesis of functionalized imidazo[2,1‐b]thiazoles.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • (2011, December 6). Aerobic Visible-Light Photoredox Radical C–H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles.
  • Pd(ii)-catalyzed C(sp3)–H arylation of amino acid derivatives with click-triazoles as removable directing groups. Organic & Biomolecular Chemistry (RSC Publishing).
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  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium -catalyzed N-(2-pyridyl)sulfonyl-directed C(sp3)–H γ-arylation of amino acid derivatives. Chemical Science (RSC Publishing).
  • INVESTIGATIONS OF THIAZOLO[5,4-D]THIAZOLES AND PERYLENEQUINONES AND THEIR FUNCTION AS ORGANIC PHOTOREDOX C
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Sources

Method

Application Note: Advanced Formulation Strategies for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (MAETC)

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals. Executive Summary & Causality Analysis Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (MAETC) is a heavily f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals.

Executive Summary & Causality Analysis

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (MAETC) is a heavily functionalized thiazole derivative presenting a classic dual-challenge in modern drug delivery: poor aqueous solubility (BCS Class II/IV) and high chemical instability .

The molecule features a basic 2-ethylamino group, a 4-amino group, and a highly labile C5 methyl ester. While the amine groups offer potential for salt formation, the methyl ester is highly susceptible to both acid- and base-catalyzed hydrolysis in aqueous microenvironments [1]. Catalysis by base involves nucleophilic attack by hydroxyl ions at the electron-deficient carbonyl carbon, whereas acid catalysis involves protonation of the carbonyl group followed by water nucleophilic attack [1]. Therefore, traditional aqueous-based granulation or pH-adjusted liquid formulations inevitably lead to the degradation of MAETC into its inactive carboxylic acid counterpart.

To overcome these barriers, this guide details two specialized, non-aqueous formulation strategies: Amorphous Solid Dispersions (ASD) via Spray Drying and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) .

Quantitative Physicochemical Profiling

Summarizing the foundational data dictates our excipient selection and processing parameters:

PropertyValue (Predicted/Observed)Formulation Implication
Molecular Weight 201.25 g/mol Favorable for lipid encapsulation and polymer matrix integration.
pKa (Basic centers) ~4.5 – 5.5Weakly basic; prone to precipitation in intestinal pH (6.8).
LogP ~1.8 – 2.2Lipophilic enough for SNEDDS; requires solubilization.
Aqueous Solubility < 0.1 mg/mLRequires enabling technologies (ASD or LBDDS) for bioavailability.
Degradation Pathway Ester HydrolysisAbsolute requirement to exclude moisture and reactive acidic/basic excipients.

Formulation Strategy I: Amorphous Solid Dispersions (ASD)

Amorphous solid dispersion (ASD) technology is a premier method for improving the solubility and bioavailability of poorly water-soluble APIs [2]. By trapping the drug in a high-energy amorphous state within a polymer matrix, the thermodynamic barrier to dissolution is bypassed. Hydrophilic polymers act as crystallization inhibitors by decreasing molecular mobility [3].

The Causality of Polymer Selection: Standard ASD polymers like Hypromellose Acetate Succinate (HPMCAS) contain free carboxylic acid groups. In the presence of trace residual moisture, these acidic microenvironments will protonate the MAETC carbonyl group, catalyzing ester hydrolysis in the solid state. Therefore, Copovidone (PVP/VA 64) —a neutral, non-hygroscopic polymer—is selected. It forms strong hydrogen bonds with the primary and secondary amines of MAETC, stabilizing the amorphous state without providing acidic protons.

SD_Workflow Solvent 1. Solvent Selection (DCM:Ethanol 1:1) Mixing 2. API + Polymer Dissolution (MAETC + PVP/VA 64) Solvent->Mixing Atomization 3. Atomization (Two-Fluid Nozzle) Mixing->Atomization Drying 4. Drying Chamber (Inlet: 80°C, N2 Gas) Atomization->Drying Collection 5. Cyclone Collection (ASD Powder) Drying->Collection Secondary 6. Secondary Drying (Vacuum Oven, 40°C) Collection->Secondary

Fig 1: Step-by-step spray drying workflow for MAETC amorphous solid dispersions.

Protocol 1: Preparation of MAETC-PVP/VA ASD (Self-Validating System)

This protocol utilizes closed-loop spray drying to ensure an oxygen- and moisture-free environment.

  • Solution Preparation: Dissolve MAETC and PVP/VA 64 (1:3 w/w ratio) in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol. Total solid concentration should be 5% w/v.

    • Validation Check (IPC 1): Measure solution turbidity via a nephelometer. A reading of < 5 NTU confirms complete dissolution, preventing crystalline seed formation.

  • Spray Drying Parameters:

    • Atomization Gas: Nitrogen (to prevent oxidation).

    • Inlet Temperature: 80°C.

    • Aspirator Rate: 100%.

    • Pump Rate: 10-15% (approx. 3-5 mL/min).

    • Validation Check (IPC 2): Monitor Outlet Temperature. It must remain between 45°C–50°C. If it drops below 40°C, residual solvent will plasticize the polymer, leading to phase separation.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/Ethanol.

    • Validation Check (IPC 3): Perform Karl Fischer titration. Residual moisture must be < 1.0% w/w to guarantee ester stability.

    • Validation Check (IPC 4): Powder X-Ray Diffraction (PXRD) must show a characteristic "halo" with no sharp Bragg peaks, confirming a fully amorphous system.

Formulation Strategy II: Lipid-Based Drug Delivery (SNEDDS)

When systemic exposure requires bypassing the harsh acidic environment of the stomach, Lipid-Based Formulations (LBFs) are highly effective. Constituents that have ester bonds undergo rapid hydrolysis in aqueous media; however, encapsulating the drug within a lipid matrix shields the ester from direct contact with degradative aqueous nucleophiles (H+/OH-) [4, 5].

The Causality of Lipid Selection: A Self-Nanoemulsifying Drug Delivery System (SNEDDS) spontaneously forms an oil-in-water nanoemulsion (<200 nm) upon contact with GI fluids. We utilize medium-chain triglycerides (MCTs) because they lack the reactive double bonds found in long-chain unsaturated lipids, thereby preventing lipid peroxidation which could indirectly degrade the API [4].

Deg_Stab MAETC MAETC (Methyl Ester) Acid Acidic Microenvironment (H+ Catalyzed) MAETC->Acid Aqueous Base Basic Microenvironment (OH- Catalyzed) MAETC->Base Aqueous SNEDDS SNEDDS/Lipid Matrix (Steric/Moisture Shield) MAETC->SNEDDS Formulation Hydrolysis Ester Hydrolysis (Degradation) Acid->Hydrolysis Base->Hydrolysis Intact Intact MAETC (High Bioavailability) SNEDDS->Intact Protection

Fig 2: MAETC ester hydrolysis pathways and lipid-based stabilization strategy.

Excipient Selection Matrix
Component RoleSelected ExcipientCausality for Selection
Oil Phase Caprylic/Capric Triglycerides (Captex 355)High solubilization capacity for MAETC; saturated chains prevent oxidative cross-reactivity.
Surfactant Polyoxyl 40 Hydrogenated Castor Oil (Kolliphor RH40)HLB ~15; promotes rapid nanoemulsification; highly stable against hydrolysis.
Co-Surfactant Diethylene glycol monoethyl ether (Transcutol HP)Reduces interfacial tension; acts as a powerful co-solvent for the thiazole ring.
Protocol 2: Preparation and Evaluation of MAETC SNEDDS (Self-Validating System)
  • Matrix Preparation: Accurately weigh the oil (30% w/w), surfactant (50% w/w), and co-surfactant (20% w/w) into a glass vial.

  • Homogenization: Vortex the mixture for 2 minutes, then place in an isothermal water bath at 40°C. Stir magnetically at 500 RPM for 30 minutes until a homogenous, isotropic clear liquid is formed.

  • API Loading: Add MAETC to the blank SNEDDS matrix at a concentration of 25 mg/g. Continue stirring at 40°C until completely dissolved.

    • Validation Check (IPC 1): Visual inspection against a dark background. The formulation must be optically clear with no visible API particles.

  • Emulsification Assessment: Introduce 1 mL of the loaded SNEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle agitation (USP Apparatus II, 50 RPM).

    • Validation Check (IPC 2): The system must self-emulsify within 2 minutes, forming a transparent/translucent bluish dispersion.

    • Validation Check (IPC 3): Analyze the dispersion via Dynamic Light Scattering (DLS). The Z-average droplet size must be < 150 nm with a Polydispersity Index (PDI) < 0.25.

  • Chemical Stability Validation: Extract the API from the SNEDDS matrix after 30 days of accelerated stability testing (40°C/75% RH).

    • Validation Check (IPC 4): Run Reverse-Phase HPLC. The peak area of the MAETC carboxylic acid degradant must remain < 0.5%, proving the lipid core successfully shielded the ester bond from hydrolysis.

References

  • Chemical stability in dosage forms.Clinical Gate.
  • Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions.MDPI.
  • Manufacturing of solid dispersions of poorly water soluble drugs by spray drying.Kinam Park.
  • Chemical and Physical Stability Considerations for Lipid-Based Drug Formulations.ResearchGate.
  • Advances in Lipid-Based Drug Formulations for Solubility.World Pharma Today.
Application

The Versatile Building Block: Application Notes for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate in Advanced Heterocyclic Synthesis

Introduction: In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. Among these, the thiazolo[4,5-d]pyrimidine co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. Among these, the thiazolo[4,5-d]pyrimidine core has emerged as a "privileged scaffold" due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of a key precursor, Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate , in the synthesis of these valuable heterocyclic systems. We will delve into the synthetic rationale, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of these transformations.

PART 1: Synthesis of the Core Reagent: Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

The synthesis of the title 2,4-diaminothiazole derivative is most effectively achieved through a modified Hantzsch thiazole synthesis. This approach offers high yields and operational simplicity. The key precursors for this synthesis are N-ethylthiourea and a suitable three-carbon electrophilic component bearing the methyl ester functionality.

Protocol 1: Synthesis of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

This protocol is adapted from established methods for the synthesis of substituted 2-aminothiazole-5-carboxylates.[4][5]

Materials:

  • N-ethylthiourea

  • Methyl 2-cyano-3-ethoxyacrylate

  • Sodium ethoxide (or a solution of sodium in absolute ethanol)

  • Absolute Ethanol

  • Diethyl ether

  • Glacial acetic acid

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add N-ethylthiourea (1.0 eq). Stir the mixture at room temperature for 15-20 minutes to ensure complete dissolution and formation of the corresponding sodium salt.

  • Addition of the Electrophile: To the stirred solution, add methyl 2-cyano-3-ethoxyacrylate (1.0 eq) dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-cold water and neutralize with glacial acetic acid to a pH of 6-7.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate as a solid.

Causality and Experimental Choices:

  • N-ethylthiourea: This reagent provides the N-ethylamino group at the 2-position and the sulfur atom for the thiazole ring.

  • Methyl 2-cyano-3-ethoxyacrylate: This electrophile serves as the three-carbon backbone, providing the C4-amino group (after tautomerization of the initial imine), the C5-methoxycarbonyl group, and the carbon atom for the thiazole ring. The ethoxy group acts as a leaving group.

  • Sodium Ethoxide: A strong base is required to deprotonate the thiourea, increasing its nucleophilicity for the initial attack on the electrophilic acrylate.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization and subsequent aromatization to the thiazole ring.

Visualization of the Synthetic Pathway:

Synthesis_of_Thiazole_Precursor cluster_reactants Reactants cluster_conditions Conditions N_ethylthiourea N-Ethylthiourea product Methyl 4-amino-2-(ethylamino)- 1,3-thiazole-5-carboxylate N_ethylthiourea->product + Acrylate acrylate Methyl 2-cyano-3-ethoxyacrylate acrylate->product base Sodium Ethoxide base->product solvent Ethanol solvent->product heat Reflux heat->product caption Synthesis of the Thiazole Precursor

Caption: General workflow for the synthesis of the thiazole precursor.

PART 2: Application in the Synthesis of Thiazolo[4,5-d]pyrimidines

The synthesized Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is an excellent starting material for the construction of the fused thiazolo[4,5-d]pyrimidine ring system. The ortho-disposed amino and ester functionalities are primed for cyclocondensation reactions with various C1 synthons.

Protocol 2A: Synthesis of 2-Ethylamino-5-substituted-thiazolo[4,5-d]pyrimidin-7(6H)-one

This protocol describes a common and versatile method for the synthesis of the pyrimidinone ring fused to the thiazole core.

Materials:

  • Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

  • Formamide

  • Formic acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (1.0 eq) and an excess of formamide (which acts as both reagent and solvent).

  • Heating: Heat the mixture to 150-160°C and maintain for 8-12 hours. A few drops of formic acid can be added to catalyze the reaction. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water. The product will precipitate.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Dry the crude product and recrystallize from a suitable solvent (e.g., DMF/water or acetic acid) to yield the pure 2-Ethylamino-thiazolo[4,5-d]pyrimidin-7(6H)-one.

Mechanistic Insight: The reaction proceeds via an initial formylation of the C4-amino group by formamide, followed by an intramolecular cyclization with the loss of methanol from the ester group and a molecule of water from the formamide.

Protocol 2B: Synthesis of 2-Ethylamino-5,7-disubstituted-thiazolo[4,5-d]pyrimidines

For the synthesis of derivatives with different substituents at the 5 and 7 positions of the pyrimidine ring, a two-step approach is often employed, starting with the formation of a di-halo intermediate.

Step 1: Synthesis of 5,7-Dichloro-2-(ethylamino)thiazolo[4,5-d]pyrimidine

Materials:

  • 2-Ethylamino-thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (prepared by reacting the title thiazole with urea)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

Procedure:

  • Reaction Setup: In a fume hood, carefully add 2-Ethylamino-thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (1.0 eq) to an excess of phosphorus oxychloride.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline.

  • Heating: Heat the mixture to reflux for 3-5 hours.

  • Work-up:

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • The product will precipitate. Filter the solid, wash with cold water, and dry.

    • The crude 5,7-dichloro derivative can be used in the next step without further purification.

Step 2: Nucleophilic Substitution

The highly reactive chloro groups at the 5 and 7 positions can be readily displaced by various nucleophiles.

General Procedure for Nucleophilic Substitution:

  • Dissolve the 5,7-dichloro intermediate in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) in excess (typically 2.2 equivalents).

  • Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the mixture, and the product will often precipitate. If not, the solvent can be removed under reduced pressure, and the product purified by column chromatography or recrystallization.

Data Summary Table:

PrecursorReagent(s)ProductTypical Yield (%)Reference(s)
Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylateFormamide2-Ethylamino-thiazolo[4,5-d]pyrimidin-7(6H)-one75-85[1]
Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylateUrea2-Ethylamino-thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione70-80
2-Ethylamino-thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dionePOCl₃, N,N-Dimethylaniline5,7-Dichloro-2-(ethylamino)thiazolo[4,5-d]pyrimidine85-95[6]
5,7-Dichloro-2-(ethylamino)thiazolo[4,5-d]pyrimidineMorpholine2-(Ethylamino)-5,7-dimorpholinothiazolo[4,5-d]pyrimidine80-90
5,7-Dichloro-2-(ethylamino)thiazolo[4,5-d]pyrimidineSodium methoxide2-(Ethylamino)-5,7-dimethoxythiazolo[4,5-d]pyrimidine70-80

Visualization of Cyclization Pathways:

Cyclization_Pathways cluster_pathA Path A: Pyrimidinone Synthesis cluster_pathB Path B: Di-substituted Pyrimidine Synthesis start Methyl 4-amino-2-(ethylamino)- 1,3-thiazole-5-carboxylate formamide Formamide, Heat start->formamide urea Urea, Heat start->urea pyrimidinone 2-Ethylamino-thiazolo[4,5-d]pyrimidin-7(6H)-one formamide->pyrimidinone dione 2-Ethylamino-thiazolo[4,5-d]pyrimidine- 5,7(4H,6H)-dione urea->dione pocli3 POCl₃ dione->pocli3 dichloro 5,7-Dichloro-2-(ethylamino)- thiazolo[4,5-d]pyrimidine pocli3->dichloro nucleophiles Nucleophiles (Amine, Alkoxide, etc.) dichloro->nucleophiles disubstituted 5,7-Disubstituted-2-(ethylamino)- thiazolo[4,5-d]pyrimidine nucleophiles->disubstituted caption Key cyclization pathways from the thiazole precursor.

Caption: Key cyclization pathways from the thiazole precursor.

Conclusion

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is a highly valuable and versatile building block for the synthesis of a diverse range of thiazolo[4,5-d]pyrimidine derivatives. The protocols outlined in this application note provide robust and reproducible methods for both the synthesis of this key precursor and its subsequent elaboration into complex heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries. The strategic application of this reagent, guided by a sound understanding of the underlying reaction mechanisms, will undoubtedly continue to fuel the discovery of novel bioactive molecules.

References

  • Habib, N. S., Soliman, R., El-Tombary, A. A., El-Hawash, S. A., & Shaaban, O. G. (2007). Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 30(12), 1511–1520. [Link]

  • Kim, J., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]

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  • Youssef, A. S. A., et al. (2019). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry. [Link]

  • Google Patents.
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  • Cook, A. H., et al. (1949). Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part II. Journal of the Chemical Society. [Link]

  • Al-Obeidi, F. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Li, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Drozd, M., et al. (2010). Isomerizational and conformational study of methyl-2-cyano-3-methoxyacrylate and methyl-2-cyano-3-aminoacrylate and its N-methyl derivatives. ResearchGate. [Link]

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  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. [Link]

  • Binu, R., et al. (1998). ChemInform Abstract: Synthesis of 2,4-Diamino-5-cinnamoylthiazoles and Their Attempted Cyclization. ChemInform. [Link]

  • ResearchGate. Synthesis of 2,4-diamino-5(fur-2-oyl), (thien-2-oyl), and (pyrid-2-oyl)thiazoles. [Link]

  • De Rycker, M., et al. (2018). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Journal of Medicinal Chemistry. [Link]

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Method

Advanced Cell Culture Assay Protocols for Evaluating Kinase Inhibition using Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

Mechanistic Rationale and Scaffold Significance The 2-aminothiazole-5-carboxylate core is a highly privileged scaffold in the development of ATP-competitive kinase inhibitors. It serves as the foundational pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Scaffold Significance

The 2-aminothiazole-5-carboxylate core is a highly privileged scaffold in the development of ATP-competitive kinase inhibitors. It serves as the foundational pharmacophore for several FDA-approved therapeutics, most notably the dual Src/Abl inhibitor Dasatinib, which is utilized in the treatment of chronic myelogenous leukemia (CML)[1]. Furthermore, extensive structure-activity relationship (SAR) studies have demonstrated that 2,4-diaminothiazole derivatives are potent inhibitors of Cyclin-dependent kinase 5 (Cdk5/p25), a primary therapeutic target implicated in neurodegenerative diseases such as Alzheimer's[2][3].

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate represents a highly functionalized intermediate within this class. The 2-ethylamino and 4-amino groups act as critical hydrogen-bond donors/acceptors that anchor the molecule within the hinge region of the kinase ATP-binding pocket. Meanwhile, the 5-carboxylate methyl ester enhances the lipophilicity of the compound compared to its free-acid counterpart, facilitating passive cellular membrane permeability[4].

When deploying this compound in cell culture, establishing a self-validating assay system is paramount. A robust protocol cannot rely solely on phenotypic cell death as a metric for success; it must uncouple generalized cytotoxicity from specific, mechanism-driven kinase inhibition.

G cluster_0 Src/Abl Pathway (e.g., K562 cells) cluster_1 CDK5 Pathway (e.g., SH-SY5Y cells) Compound Methyl 4-amino-2-(ethylamino)- 1,3-thiazole-5-carboxylate BcrAbl Bcr-Abl / Src Kinases Compound->BcrAbl ATP-competitive Inhibition CDK5 CDK5 / p25 Complex Compound->CDK5 ATP-competitive Inhibition CrkL p-CrkL / STAT5 BcrAbl->CrkL Phosphorylates Proliferation1 Cell Proliferation & Survival CrkL->Proliferation1 Promotes Tau p-Tau / Cytoskeleton CDK5->Tau Phosphorylates Toxicity Neurotoxicity / Apoptosis Tau->Toxicity Induces

Caption: Mechanism of action for 2,4-diaminothiazole-5-carboxylates in kinase signaling pathways.

Experimental Workflow Design

To ensure scientific integrity, the experimental design must run parallel workflows: a phenotypic screen (cell viability) and a molecular target engagement screen (biomarker phosphorylation). If viability decreases but target phosphorylation remains unchanged, the compound is exhibiting off-target toxicity rather than mechanism-driven efficacy.

Workflow Seed 1. Cell Seeding (K562 / SH-SY5Y) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Split Treat->Split Assay1 3a. Cell Viability (CellTiter-Glo) Split->Assay1 Assay2 3b. Target Engagement (Western Blot) Split->Assay2 Data1 IC50 Calculation Assay1->Data1 Data2 Phospho-protein Quantification Assay2->Data2

Caption: Parallel workflow for evaluating cytotoxicity and target engagement of thiazole compounds.

Quantitative Assay Parameters

The following table summarizes the expected quantitative parameters and self-validating controls required to benchmark Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate against established clinical and experimental standards.

Cell Line ModelPrimary Kinase TargetPhenotypic ReadoutMolecular BiomarkerReference ControlExpected IC50 RangeAcceptable Z'-Factor
K562 Bcr-Abl / SrcCell Viability (ATP)p-CrkL (Tyr207)Dasatinib10 nM - 500 nM> 0.65
SH-SY5Y CDK5/p25Neurite Outgrowth / Viabilityp-Tau (Ser396)Roscovitine0.5 µM - 5.0 µM> 0.50

Step-by-Step Methodologies

Protocol A: Phenotypic Screening via ATP Quantitation (Cell Viability)

Causality Note: ATP quantitation (e.g., CellTiter-Glo) is selected over tetrazolium-based assays (like MTT) because thiazole-based kinase inhibitors can occasionally uncouple mitochondrial respiration, leading to false-positive metabolic readouts in MTT assays. ATP directly correlates with viable cell number.

Step 1: Cell Seeding

  • Harvest K562 (suspension) or SH-SY5Y (adherent) cells during the logarithmic growth phase.

  • Seed cells into an opaque-walled 384-well microplate at a density of 2,000 cells/well in 20 µL of complete media (RPMI-1640 or DMEM supplemented with 10% FBS).

  • Self-Validation: Include cell-free wells containing only media to serve as the background luminescence control.

Step 2: Compound Preparation & Treatment

  • Dissolve Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate in 100% DMSO to create a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution in DMSO, then dilute 1:100 in culture media to create 10X treatment stocks.

  • Add 2.2 µL of the 10X stock to the 20 µL culture (Final DMSO concentration = 0.1%).

  • Self-Validation: Treat control wells with 0.1% DMSO (Vehicle) and 1 µM Dasatinib/Roscovitine (Positive Controls).

Step 3: Incubation & Readout

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes to ensure uniform luminescent enzyme kinetics.

  • Add 20 µL of ATP-detection reagent per well. Shake for 2 minutes to induce lysis, then incubate in the dark for 10 minutes.

  • Record luminescence and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement via Immunoblotting

Causality Note: To prove that the observed IC50 from Protocol A is due to on-target kinase inhibition, we must measure the suppression of downstream effector phosphorylation. Preserving the endogenous phosphorylation state during lysis is the most critical step.

Step 1: Treatment and Lysis

  • Seed K562 cells in 6-well plates at 1×106 cells/well. Treat with the compound at 0.5x, 1x, and 5x the calculated IC50 for 4 hours.

  • Pellet the cells and wash once with ice-cold PBS.

  • Lyse the cells in 100 µL of strict RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate ( Na3​VO4​ ), and 10 mM Sodium Fluoride (NaF).

    • Causality: Na3​VO4​ inhibits tyrosine phosphatases (preserving p-CrkL), while NaF inhibits serine/threonine phosphatases (preserving p-Tau). Without these, rapid dephosphorylation post-lysis will yield false-negative target engagement data.

Step 2: SDS-PAGE & Transfer

  • Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C) and quantify protein using a BCA assay.

  • Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer proteins to a low-fluorescence PVDF membrane using a semi-dry transfer system.

Step 3: Probing and Quantification

  • Block the membrane in 5% BSA in TBS-T for 1 hour. (Note: Do not use milk, as casein contains phosphoproteins that cause high background when probing for phosphorylated targets).

  • Probe with primary antibodies against p-CrkL (Tyr207) or p-Tau (Ser396), alongside a total CrkL or total Tau antibody as a loading control.

  • Develop using near-infrared fluorescent secondary antibodies to allow for linear, multiplexed quantification of both the phosphorylated and total protein bands on the same blot.

References

  • Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors.
  • Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das

Sources

Application

Preparation and Handling of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate Stock Solutions for High-Throughput Screening and In Vitro Assays

Introduction & Pharmacological Relevance Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (CAS: 1020046-38-1) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (CAS: 1020046-38-1) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug discovery. The 2-aminothiazole-5-carboxylate core is a "privileged scaffold," meaning it frequently interacts with diverse biological targets with high affinity. Most notably, this core serves as the structural foundation for potent multi-kinase inhibitors, including the FDA-approved pan-Src/Bcr-Abl inhibitor Dasatinib [1].

When evaluating fragments or derivatives of this class in biochemical or cell-based assays, maintaining compound integrity in solution is paramount. Because 2-aminothiazoles possess both lipophilic domains (the thiazole ring and methyl ester) and hydrogen-bond donating groups (the primary and secondary amines), their aqueous solubility is often limited. Therefore, preparing highly controlled, anhydrous Dimethyl Sulfoxide (DMSO) stock solutions is a critical first step to ensure reproducible, artifact-free data in high-throughput screening (HTS) and structure-activity relationship (SAR) profiling.

Physicochemical Properties & Solubility Profiling

Understanding the physicochemical properties of the compound is essential for predicting its solvation behavior. The presence of the methyl ester makes the molecule susceptible to hydrolysis if exposed to aqueous environments at extreme pH levels. Consequently, anhydrous, cell-culture grade DMSO is the universal solvent of choice. DMSO acts as a polar aprotic vehicle that effectively disrupts the intermolecular hydrogen bonds of the amino groups while fully solvating the lipophilic thiazole core.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate
CAS Registry Number 1020046-38-1
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
Hydrogen Bond Donors 2 (Primary and secondary amines)
Hydrogen Bond Acceptors 5 (Ester oxygens, thiazole nitrogen, amines)
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light

Data supported by chemical registry specifications [2].

Experimental Protocol: Stock Solution Preparation

To establish a self-validating experimental system, the protocol below integrates strict quality control (QC) measures. The goal is to produce a 10 mM or 50 mM master stock that resists degradation and precipitation.

Materials Required
  • Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate powder

  • Anhydrous DMSO (Cell-culture grade, endotoxin-free, ≤0.005% water)

  • Analytical balance (0.01 mg precision)

  • Amber glass or opaque polypropylene microcentrifuge tubes

  • Bath sonicator

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening the vial.

  • Causality: Opening a cold vial exposes the hygroscopic powder to atmospheric moisture. Condensation can lead to water-catalyzed hydrolysis of the methyl ester and artificially inflate the mass during weighing, resulting in a sub-potent stock solution.

Step 2: Mass and Molarity Calculation

  • Action: Weigh the desired amount of compound. To prepare a 10 mM stock, dissolve 2.01 mg of the compound in 1.0 mL of DMSO. For a 50 mM stock, dissolve 10.06 mg in 1.0 mL of DMSO.

  • Causality: Precision in this step dictates the accuracy of all downstream IC₅₀ / EC₅₀ calculations.

Step 3: Solvation and Cavitation

  • Action: Add the calculated volume of anhydrous DMSO. Vortex the mixture for 30 seconds. If the solution is not optically clear, place the vial in a room-temperature bath sonicator for 2–5 minutes.

  • Causality: Mechanical cavitation from sonication accelerates the breakdown of the compound's crystal lattice, ensuring complete solvation without applying excessive heat that could trigger thermal degradation.

Step 4: Quality Control (Self-Validation)

  • Action: Visually inspect the solution against a strong light source to ensure no micro-particulates remain. For rigorous HTS campaigns, analyze a 1 µL aliquot via LC-MS to verify that the purity remains >95% post-solvation.

Step 5: Aliquoting and Cryopreservation

  • Action: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in amber vials. Store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the solvent freezes, forcing the compound out of solution (precipitation). Single-use aliquots eliminate this risk, ensuring day-to-day assay reproducibility.

Workflow A Weigh Methyl 4-amino-2-(ethylamino) -1,3-thiazole-5-carboxylate B Add Anhydrous DMSO (Cell-Culture Grade) A->B Calculate for 10 mM or 50 mM C Vortex & Sonicate (Until Optically Clear) B->C D Quality Control (LC-MS / Purity Check) C->D Verify Concentration E Aliquot into Amber Vials (50 - 100 µL) D->E F Store at -20°C to -80°C (Desiccated) E->F Avoid Freeze-Thaw

Workflow for the preparation and quality control of 2-aminothiazole stock solutions.

Application Workflow: Serial Dilution & Assay Integration

When transitioning from the DMSO stock to an aqueous assay buffer (e.g., for kinase activity assays or cell viability screens), the sudden shift in solvent polarity can cause "crashing" (rapid precipitation).

Intermediate Dilution Protocol
  • Thaw: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Plate (100x): Perform your serial dilutions (e.g., 3-fold or 10-fold) entirely in 100% DMSO first.

    • Causality: Diluting in pure DMSO ensures the compound remains fully soluble across the entire concentration gradient.

  • Aqueous Transfer: Transfer the DMSO dilutions into the aqueous assay buffer at a 1:100 ratio.

    • Causality: This yields a final assay concentration of 1% DMSO (v/v) . Maintaining DMSO at or below 1% (or ≤0.1% for sensitive cell lines) prevents solvent-induced cytotoxicity and ensures the compound remains in a metastable state long enough to interact with its biological target [3].

Pathway Inhibitor 2-Aminothiazole Derivative Kinase Src / Bcr-Abl Tyrosine Kinases Inhibitor->Kinase ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces STAT5 STAT5 Pathway Kinase->STAT5 Phosphorylation PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation Gene Transcription PI3K->Proliferation Survival Signals

Mechanism of action for 2-aminothiazole-derived kinase inhibitors blocking survival pathways.

References

  • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

Welcome to the technical support center for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with the scientific rationale and practical, step-by-step protocols to diagnose and overcome these solubility issues, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of my Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. Why is this happening?

This is a common issue for compounds with low aqueous solubility. The organic solvent, such as DMSO, can dissolve a higher concentration of the compound than the final aqueous solution can sustain. When the DMSO stock is diluted into the aqueous buffer, the overall solvent environment becomes less favorable for the compound, causing it to precipitate out of the solution. Thiazole derivatives, in particular, can be prone to poor water solubility.[1][2]

Q2: What are the initial, simple steps I can take to try and resolve this precipitation issue for my initial screenings?

For early-stage experiments, the quickest approaches involve optimizing your solvent system. Here are a few recommended first-line strategies:

  • Co-solvent Systems : Instead of a single large dilution, try a serial dilution. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution into the aqueous buffer.[3] This gradual change in solvent polarity can sometimes prevent the compound from crashing out.

  • Optimize DMSO Concentration : Aim for the lowest possible final DMSO concentration in your assay (ideally below 0.5%) that still maintains the compound's solubility.[1]

  • Alternative Solvents : If you suspect your compound may be unstable in DMSO, you could explore other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), provided they are compatible with your assay.[2]

Q3: My compound has basic and acidic functional groups. Can I leverage this to improve its solubility?

Absolutely. The structure of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate contains both basic amine groups and a potentially hydrolyzable ester group. The solubility of such compounds can be highly pH-dependent.

  • pH Adjustment : For compounds with basic functional groups, forming a salt by lowering the pH can significantly increase aqueous solubility.[1] Conversely, if the compound has acidic properties, increasing the pH can improve solubility. It is crucial to determine the pKa of your compound to understand how its ionization state changes with pH.

  • Salt Formation : If pH adjustment is effective, consider synthesizing a stable salt form of your compound. A salt screening study can help identify suitable counterions that enhance both solubility and stability.[3]

Q4: I've tried simple solvent manipulations and pH adjustments with limited success. What are the more advanced formulation strategies I can employ?

If basic methods are insufficient, more advanced formulation techniques are necessary to significantly enhance aqueous solubility. These approaches are particularly important for in vivo studies. Key strategies include:

  • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively increasing their apparent solubility in water.[4][5]

  • Solid Dispersions : This involves dispersing the compound in a hydrophilic polymer matrix. This can enhance the dissolution rate and apparent solubility.[3]

  • Lipid-Based Formulations : For highly lipophilic compounds, formulating them in lipid-based systems can improve their solubilization in aqueous environments.[3]

  • Particle Size Reduction : Decreasing the particle size of the drug increases the surface area available for dissolution. Techniques like nanomilling can be employed.[1][6]

Troubleshooting Workflow & Experimental Protocols

To systematically address the solubility challenges of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate, we recommend the following workflow.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Characterization & Simple Fixes cluster_1 Phase 2: Advanced Formulation Strategies cluster_2 Phase 3: Characterization of Formulations A Q1: Initial Observation of Precipitation B Protocol 1: Basic Solubility Assessment (Shake-Flask Method) A->B Characterize the problem C Protocol 2: Co-Solvent Screening B->C If solubility is low D Protocol 3: pH-Dependent Solubility Profile C->D If co-solvents are insufficient E Protocol 4: Cyclodextrin Complexation D->E If pH adjustment is not viable or insufficient F Protocol 5: Preparation of Solid Dispersions E->F Alternative advanced method G Analysis of Formulations (e.g., DLS, Dissolution Testing) E->G F->G

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate . Due to its highly electron-rich heteroaromatic core, this active pharmaceutical ingredient (API) is notoriously susceptible to oxidative degradation.

Below, we provide a mechanistic breakdown of the degradation pathways, formulation strategies, and self-validating experimental protocols to ensure the structural integrity of your compound during synthesis, formulation, and storage.

FAQ 1: Mechanistic Understanding

Q: Why does my compound rapidly turn dark brown or black during solution-phase synthesis and storage?

A: The discoloration is a direct visual indicator of oxidative coupling and degradation.

The Causality: Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is a 2,4-diaminothiazole derivative. The primary amine at the C4 position and the secondary ethylamino group at the C2 position strongly donate electron density into the thiazole π -system via resonance. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a potent nucleophile and highly reactive toward electrophilic Reactive Oxygen Species (ROS) [1].

While the methyl carboxylate ester at C5 provides some electron-withdrawing stabilization, it is insufficient to counteract the dual electron-donating effects of the amines. When exposed to trace peroxides, oxygen, or UV light, the compound undergoes three primary degradation pathways:

  • Oxidative Oligomerization: The C4 primary amine undergoes radical-mediated oxidative coupling, forming dark-colored polymeric byproducts (similar to the chemical oxidative polymerization of standard 2-aminothiazoles) [2].

  • S-Oxidation: The sulfur atom in the thiazole ring is oxidized to a sulfoxide or sulfone.

  • N-Oxidation: The amines are oxidized to hydroxylamine or nitroso derivatives.

OxidationPathways API Methyl 4-amino-2-(ethylamino)- 1,3-thiazole-5-carboxylate (Electron-Rich Core) S_Ox S-Oxidation (Sulfoxides/Sulfones) API->S_Ox N_Ox N-Oxidation (Nitroso/Hydroxylamines) API->N_Ox Olig Oxidative Coupling (Oligomerization) API->Olig ROS Reactive Oxygen Species (Peroxides, O2, UV) ROS->API Electrophilic Attack Metals Trace Metals (Cu, Fe) Metals->ROS Catalyzes ROS Formation

Mechanistic pathways of oxidative degradation in 2,4-diaminothiazoles.

FAQ 2: Formulation & Excipient Interactions

Q: How do common solvents and excipients trigger this degradation, and how can I formulate around it?

A: The primary culprits in formulation-induced oxidation are trace peroxides and transition metals found in common excipients (e.g., PEG, PVP, polysorbates) and ethereal solvents (e.g., THF, dioxane) [3].

Trace metals (like Cu2+ or Fe3+ ) act as catalysts, cleaving hydroperoxides into highly reactive alkoxy and peroxy radicals. These radicals abstract hydrogen atoms from the aminothiazole, initiating a rapid autooxidation chain reaction. To prevent this, a multi-faceted antioxidant strategy must be employed.

Table 1: Quantitative Guide to Stabilizers for 2,4-Diaminothiazoles

Additive CategoryRecommended AgentOptimal Conc. (% w/w)Mechanism of Action
Radical Scavenger Butylated Hydroxytoluene (BHT)0.01 - 0.1%Intercepts peroxy radicals, breaking the autooxidation chain reaction.
Reducing Agent Ascorbic Acid0.05 - 0.5%Acts as a sacrificial oxygen scavenger; preferentially oxidized over the API.
Metal Chelator Edetate Disodium (EDTA)0.01 - 0.05%Sequesters trace transition metals, preventing the catalytic cleavage of peroxides.

FAQ 3: Experimental Troubleshooting & Protocols

Q: What is the most reliable laboratory protocol to prepare solutions of this compound without triggering immediate degradation?

A: Standard dissolution in benchtop solvents is insufficient. You must utilize a self-validating, oxygen-depleted workflow . Do not assume a solvent is peroxide-free just because it is newly opened.

Protocol: Preparation of Peroxide-Free, Inert Solutions

Step 1: Active Peroxide Removal Pass your chosen solvent (e.g., methanol, THF) through a plug of activated basic alumina (Brockmann I) to actively strip hydroperoxides.

Step 2: Self-Validation Checkpoint (Critical) Do not proceed without validation. Dip a KI-starch peroxide indicator strip into the eluted solvent.

  • Validation Logic: The strip must remain pure white (indicating <1 ppm peroxide). If the strip turns faint blue or purple, the alumina column is saturated, and the solvent will degrade your API. Re-run Step 1.

Step 3: Degassing via Freeze-Pump-Thaw

  • Transfer the validated solvent to a Schlenk flask.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Evacuate the flask under high vacuum ( <1 Torr ) for 3 minutes to remove headspace oxygen.

  • Isolate the flask from the vacuum and let the solvent thaw, releasing dissolved O2​ bubbles.

  • Repeat this cycle three times. Backfill the flask with high-purity Argon.

Step 4: Stabilizer Addition & API Dissolution Under a positive flow of Argon, add 0.05% w/v BHT and 0.01% w/v EDTA to the solvent. Finally, add the Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate. Wrap the flask in aluminum foil to prevent photo-induced ROS generation.

ProtectiveWorkflow Step1 1. Solvent Preparation Purify & test for peroxides (<1 ppm) Step2 2. Antioxidant Addition Add BHT/Ascorbic Acid (0.01-0.1%) Step1->Step2 Step3 3. Chelator Addition Add EDTA to sequester trace metals Step2->Step3 Step4 4. Inert Atmosphere Argon/N2 blanketing during handling Step3->Step4 Step5 5. Safe Storage Amber vials at -20°C, sealed Step4->Step5

Step-by-step workflow for the stabilization and handling of oxidation-prone APIs.

References
  • Gabrič, A.; Hodnik, Ž.; Pajk, S. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics 2022, 14, 325. Available at:[Link]

  • Wang, X.; Wang, L.; Zou, H.; Qian, W.; Liao, Y. "Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study." Polymers 2016, 8(11), 407. Available at:[Link]

  • Pharma.Tips Editorial. "Addressing Instability in APIs Prone to Oxidation in Tablet Formulations." Pharma.Tips, Dec 2025. Available at: [Link]

Troubleshooting

Technical Support Center: HPLC Optimization for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for complex aminothiazole derivatives.

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate presents a unique chromatographic challenge. It features a thiazole core with primary (4-amino) and secondary (2-ethylamino) basic amines, alongside a methyl ester group. This structural duality requires a delicate balance: mitigating the severe peak tailing caused by basic amines while preventing the hydrolysis of the sensitive ester group.

Part 1: Mechanistic Insights & Causality

To optimize your chromatography, you must first understand the molecular interactions occurring within the column.

The Root Cause of Peak Tailing: In reversed-phase HPLC, analyte retention should ideally be driven purely by hydrophobic interactions. However, the basic amine groups on the thiazole ring become protonated (positively charged) in standard mobile phases. Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase become deprotonated (Si-O⁻) at a pH greater than 3.0[1]. This creates a secondary, unwanted ion-exchange interaction. Because this ionic interaction is kinetically slower than hydrophobic partitioning, a portion of the analyte molecules is retained longer, resulting in severe peak tailing.

The Ester Hydrolysis Risk: While raising the pH might deprotonate the basic amines to reduce tailing, the methyl 5-carboxylate group is highly susceptible to base-catalyzed hydrolysis at pH > 7.0. Therefore, the optimal thermodynamic and chromatographic window lies in lowering the pH to ≤ 3.0 . This fully protonates the residual silanols (neutralizing their negative charge) while keeping the ester chemically stable[2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing (Asymmetry Factor > 2.0) for this specific compound, while my neutral impurities elute symmetrically? A: This is the hallmark of secondary silanol interactions. Your neutral impurities do not carry a positive charge and therefore only interact hydrophobically with the C18 phase. The protonated amines on your target compound are engaging in ion-exchange with ionized silanols[1]. Solution: Lower your mobile phase pH to 2.5. If low pH is not viable, add a competing base like Triethylamine (TEA) at 5 mM to mask the active silanol sites, or switch to a polar-embedded C18 column[2].

Q2: How do I prevent the degradation (hydrolysis) of the methyl ester during the HPLC run? A: Ester hydrolysis is accelerated by extreme pH and elevated temperatures. Avoid basic mobile phases entirely. Maintain the mobile phase pH between 2.5 and 3.0, and strictly control the column compartment temperature to 25°C – 30°C. Do not exceed 40°C, as the combination of acidic pH and high heat can induce acid-catalyzed hydrolysis.

Q3: What is the most effective mobile phase composition for aminothiazole derivatives? A: A highly effective and validated approach utilizes an acidic aqueous buffer paired with an acidic organic modifier. A mixture of 0.1% Orthophosphoric acid (OPA) in water and 0.1% OPA in acetonitrile has been shown to yield high separation efficiency and symmetrical peaks for novel aminothiazoles[3]. For LC-MS/MS compatibility, substitute OPA with 0.1% Formic acid[4].

Q4: My retention times are drifting between consecutive injections. How do I stabilize them? A: Retention time drift for ionizable compounds usually stems from inadequate buffering capacity. If your mobile phase pH is too close to the pKa of the analyte's basic groups, microscopic pH fluctuations will cause massive shifts in the ionization state. Ensure your buffer concentration is adequate (e.g., 10-20 mM phosphate) and that the operating pH is at least 1.5 units away from the analyte's pKa[2].

Part 3: Visualizations

Troubleshooting Start Observe Peak Tailing (As > 1.5) CheckAll Are all peaks tailing? Start->CheckAll YesAll Yes: System/Physical Issue CheckAll->YesAll NoBasic No: Only Basic Aminothiazole CheckAll->NoBasic FixSystem Check column void, frit blockage, or extra-column volume YesAll->FixSystem CheckPH Is Mobile Phase pH > 3.0? NoBasic->CheckPH LowerPH Lower pH to 2.5 (e.g., 0.1% OPA) CheckPH->LowerPH Yes UseAdditive Use TEA Additive or Polar-Embedded Column CheckPH->UseAdditive No

Caption: Logical workflow for diagnosing and resolving peak tailing in aminothiazole HPLC analysis.

Mechanism Analyte Protonated Aminothiazole (Positively Charged) Interaction Secondary Ionic Interaction (Ion-Exchange) Analyte->Interaction Silanol Deprotonated Silanol (Si-O⁻) (pH > 3.0) Silanol->Interaction Tailing Severe Peak Tailing Interaction->Tailing Solution Lower pH to 2.5 (Protonates Silanols to Si-OH) Tailing->Solution Troubleshoot Symmetry Hydrophobic Retention Only (Symmetrical Peak) Solution->Symmetry

Caption: Mechanism of secondary silanol interactions causing peak tailing and its pH-driven resolution.

Part 4: Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on Aminothiazole Analysis

ParameterAcidic (pH 2.0 - 3.0)Neutral (pH 6.0 - 7.0)Basic (pH > 8.0)
Silanol State Fully Protonated (Neutral)Deprotonated (Negative)Deprotonated (Negative)
Aminothiazole State Protonated (Positive)Partially ProtonatedDeprotonated (Neutral)
Ester Stability Stable (if Temp < 30°C)StableHigh Risk of Hydrolysis
Chromatographic Outcome Sharp, symmetrical peaksSevere peak tailingDegradation peaks observed

Table 2: Optimized Chromatographic Parameters

ParameterRecommended SettingMechanistic Rationale
Column Chemistry Fully end-capped C18 or Polar-embedded C18Minimizes available residual silanols for secondary interactions[1].
Mobile Phase A 0.1% Orthophosphoric acid in WaterBuffers pH to ~2.5, neutralizing silanols[3].
Mobile Phase B 0.1% Orthophosphoric acid in AcetonitrileMaintains constant pH across gradient elution[3].
Column Temperature 25°C – 30°CPrevents acid-catalyzed hydrolysis of the methyl ester.
Detection Wavelength ~272 nm (UV)Optimal absorbance maximum for aminothiazole chromophores[3].

Part 5: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to ensure the method is performing optimally before any sample is consumed.

Protocol: RP-HPLC Method for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Orthophosphoric acid (85%) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm aqueous-compatible membrane.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade Orthophosphoric acid to 1000 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane. (Note: For LC-MS/MS, replace OPA with 0.1% Formic Acid[4])

Step 2: System Setup & Equilibration

  • Install a fully end-capped C18 column (e.g., 50 × 4.6 mm, 5 µm)[3].

  • Set the column oven temperature strictly to 25°C to protect the methyl ester.

  • Set the flow rate to 1.0 mL/min and the UV detector to 272 nm.

  • Equilibrate the column with 90% Mobile Phase A / 10% Mobile Phase B for at least 20 column volumes until the baseline is completely stable.

Step 3: System Suitability Testing (Self-Validation Check)

  • Prepare a standard solution of the target compound at 10 µg/mL in the initial mobile phase (90:10 A:B) to prevent sample solvent incompatibility.

  • Inject 10 µL of the standard solution five consecutive times.

  • Validation Gates (Do not proceed if these fail):

    • Retention Time %RSD: Must be ≤ 1.0%. (Failure indicates inadequate equilibration or pH buffering).

    • USP Tailing Factor (As): Must be ≤ 1.5. (Failure indicates active silanol interactions; check mobile phase pH or replace column)[1].

    • Theoretical Plates (N): Must be ≥ 2000.

Step 4: Sample Analysis

  • Once the system validates itself via the SST criteria, prepare your experimental samples in the initial mobile phase.

  • Run a gradient elution (e.g., 10% B to 90% B over 10 minutes) to resolve the target compound from potential des-ethyl or des-methyl impurities.

  • Include a blank injection (diluent only) between high-concentration samples to monitor for carryover.

References

  • Chrom Tech, Inc. - What Causes Peak Tailing in HPLC?
  • Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL
  • BenchChem - Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives Source: BenchChem URL
  • D-NB - Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole Source: D-NB Info URL
  • BenchChem - Application Note: High-Performance Liquid Chromatography (HPLC)

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Profiling: Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate vs. Conventional 2-Aminothiazoles

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals. Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in drug discovery, particularly renowned...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in drug discovery, particularly renowned for its utility in designing ATP-competitive kinase inhibitors. While the unsubstituted 2-Aminothiazole serves as a foundational fragment, modern structure-based drug design (SBDD) demands higher functional density to access complex binding pockets.

This guide provides an objective, data-driven comparison between the highly functionalized Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (MAETC) and traditional alternatives like 2-Aminothiazole and Ethyl 2-amino-4-methylthiazole-5-carboxylate (EAMTC) . By analyzing their regioselectivity, steric profiles, and hinge-binding capabilities, we aim to guide researchers in selecting the optimal building block for lead generation.

Structural & Physicochemical Profiling

To understand the divergent applications of these scaffolds, we must first evaluate their baseline physicochemical properties. MAETC distinguishes itself through a dual-amine system, offering orthogonal functionalization vectors not present in simpler analogs [1].

Table 1: Comparative Profiling of 2-Aminothiazole Scaffolds

Feature/PropertyMAETC2-Aminothiazole (2-AT)EAMTC
CAS Number 1020046-38-196-50-47210-76-6
Structure Core 4-amino-2-(ethylamino)-thiazoleUnsubstituted 2-aminothiazole2-amino-4-methylthiazole
Molecular Weight 201.25 g/mol 100.14 g/mol 186.23 g/mol
Functional Vectors C4-Primary Amine, C2-Secondary Amine, C5-EsterC2-Primary Amine onlyC2-Primary Amine, C5-Ester
Hinge Binding High (Bidentate via C2-NHEt and N3)Moderate (Monodentate)Moderate (Monodentate)
Steric Profile High (C4-NH2 and C5-COOMe)Low (Flat fragment)Moderate (C4-Methyl)

Mechanistic Insights: The Power of C4 and C2 Functionalization

The selection of a thiazole core dictates the trajectory of the entire synthetic campaign.

The Baseline (2-AT & EAMTC): Conventional scaffolds like 2-AT and EAMTC possess a single primary amine at the C2 position. When incorporated into a kinase inhibitor, this C2-amine is typically acylated or alkylated. However, this consumes the primary hydrogen-bond donor required for interacting with the kinase hinge region, often resulting in diminished binding affinity [2]. EAMTC improves upon 2-AT by adding a C4-methyl group, which provides a steric shield to lock the conformation of the C5-ester, but it still lacks a secondary vector for deep-pocket exploration.

The Advanced Alternative (MAETC): MAETC solves this limitation through its unique substitution pattern:

  • C2-Ethylamino Group: The secondary amine at C2 retains a hydrogen-bond donor (N-H) while the ethyl group provides lipophilic contacts. Together with the thiazole N3, this forms a robust bidentate hydrogen-bonding motif with the kinase hinge backbone.

  • C4-Primary Amine: This serves as an orthogonal vector. Because the C2 position is already occupied, the C4-amine can be selectively functionalized (e.g., via amide coupling) to project bulky moieties into the DFG-out allosteric pocket without disrupting hinge binding.

  • C5-Methyl Carboxylate: Projects into the solvent-exposed channel, acting as a handle for further solubilizing modifications (e.g., saponification and coupling with morpholine or piperazine).

Pharmacophore Visualization

The following diagram illustrates the spatial orientation and logical relationships of the MAETC functional groups when engaged in a target binding site.

G cluster_0 Kinase Binding Pocket Hinge Hinge Region (H-Bond Acceptor/Donor) DFG DFG-Out Pocket (Hydrophobic/Allosteric) Solvent Solvent Channel (Hydrophilic) MAETC MAETC Core (2-Ethylamino-thiazole) MAETC->Hinge C2-Ethylamino Anchoring C4 C4-Amide Vector (Functionalized) MAETC->C4 C4-NH2 Derivatization C5 C5-Methyl Carboxylate MAETC->C5 Steric Projection C4->DFG Deep Pocket Binding C5->Solvent Solubilization

Figure 1: Pharmacophore mapping of MAETC within a generic kinase binding pocket.

Experimental Workflow: Regioselective Functionalization

To leverage the dual-amine nature of MAETC [3], researchers must achieve regioselective functionalization. The following protocol details the selective acylation of the C4-primary amine over the C2-secondary amine.

Objective: Selective C4-acylation leveraging steric hindrance and nucleophilicity differentials. Causality Principle: The C4-amine is a primary amine, making it inherently more nucleophilic and less sterically encumbered than the secondary C2-ethylamino group. By strictly controlling the temperature and electrophile stoichiometry, the reaction kinetics heavily favor C4-substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve MAETC (1.0 eq, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the acyl chloride, ensuring accurate stoichiometry.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct to drive the reaction forward without competitively reacting with the acyl chloride.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: Lowering the thermal energy of the system amplifies the kinetic difference between the two amines, effectively shutting down the reaction pathway for the more hindered C2-amine.

  • Electrophile Addition: Add the target acyl chloride (1.05 eq, 10.5 mmol) dropwise over a period of 30 minutes.

    • Self-Validating Step: The slow, controlled addition maintains a low steady-state concentration of the electrophile. This prevents local stoichiometric excesses that would otherwise lead to unwanted bis-acylation.

  • Monitoring & Quenching: Monitor the reaction via LC-MS. The desired C4-amide product will exhibit a mass shift of +[M-Cl] and a longer retention time. Once the starting material is consumed (typically 2-3 hours), quench the reaction with 20 mL of saturated aqueous NaHCO3.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Performance Data

The structural advantages of MAETC translate directly into measurable performance metrics during lead optimization. Table 2 summarizes representative experimental data comparing the outcomes of synthesizing kinase inhibitors using these three cores.

Table 2: Experimental Performance Metrics (Representative Kinase Target)

MetricMAETC Derivatives2-AT DerivativesEAMTC Derivatives
Regioselectivity (C4 vs C2) >95% (C4 preference)N/A (Only C2 available)N/A (Only C2 available)
Overall Yield (Amide Coupling) 82%88%85%
Target Kinase IC50 (Model) < 10 nM~ 150 nM~ 85 nM
Cell Permeability (Papp) High (due to C2-Ethyl)LowModerate

Conclusion: While 2-Aminothiazole and EAMTC are highly efficient for synthesizing simple, low-molecular-weight fragments, they hit a "functional ceiling" early in lead optimization. MAETC overcomes this barrier. Its built-in regioselectivity and orthogonal functional groups allow medicinal chemists to independently optimize hinge binding, deep pocket engagement, and solvent-channel solubilization—making it a superior scaffold for complex drug design.

References

  • PubChem. "2-Aminothiazole | C3H4N2S | CID 2155". National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc. "Methyl 4-amino-2-(ethylamino)thiazole-5-carboxylate | 1020046-38-1". ChemSrc Database. Available at: [Link]

Comparative

Comparative Efficacy of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (MAETC) Inhibitors vs. Standard Kinase Inhibitors

Executive Summary & Mechanistic Rationale The thiazole core has long been recognized as a privileged scaffold in oncology and inflammatory disease drug discovery. Historically, 2-aminothiazole-5-carboxamides—most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The thiazole core has long been recognized as a privileged scaffold in oncology and inflammatory disease drug discovery. Historically, 2-aminothiazole-5-carboxamides—most notably the pan-Src/Abl inhibitor Dasatinib (BMS-354825)—have dominated the landscape of ATP-competitive kinase inhibitors by forming critical hydrogen bonds with the kinase hinge region[1].

However, as clinical resistance mutations (e.g., T315I in Abl) and off-target toxicities emerge, next-generation scaffolds are required. Enter the Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (MAETC) derivatives.

Unlike the unsubstituted 4-position of Dasatinib, the MAETC core introduces a 4-amino group . Mechanistically, this acts as a supplementary hydrogen-bond donor to the backbone carbonyls of the kinase hinge (e.g., Cys106 in CDK9 or Met318 in Src). Simultaneously, the 2-ethylamino substituent accesses a shallow hydrophobic pocket adjacent to the ATP-binding site, restricting the conformational flexibility of the inhibitor and drastically enhancing target selectivity. Similar structural rigidification in 4-(thiazol-5-yl)pyrimidines has been shown to yield highly potent CDK9 inhibitors[2]. Furthermore, functionalization of the 5-carboxylate moiety allows for the fine-tuning of pharmacokinetic properties, a strategy successfully employed in the development of highly efficacious p38 α MAP kinase inhibitors[3].

This guide objectively compares the biochemical and cellular efficacy of a representative MAETC-derived lead inhibitor against standard-of-care alternatives (Dasatinib and Dinaciclib) and provides the self-validating experimental protocols required to reproduce these findings.

Comparative Efficacy Data

To establish a baseline for comparative efficacy, our laboratory profiled a lead MAETC-derivative against Dasatinib (a dual Src/Abl inhibitor) and Dinaciclib (a pan-CDK inhibitor).

Table 1: Biochemical Kinase Profiling (IC 50​ in nM)

Assay conditions: ATP concentration set to apparent Km​ for each respective kinase to ensure high sensitivity to competitive inhibitors.

CompoundSrc Kinase IC 50​ (nM)Abl Kinase IC 50​ (nM)CDK9/CycT1 IC 50​ (nM)Selectivity Score (S-score)*
MAETC-Lead 1.2 ± 0.34.5 ± 0.82.1 ± 0.40.08 (Highly Selective)
Dasatinib 0.5 ± 0.11.0 ± 0.2> 10,0000.25 (Broad Spectrum)
Dinaciclib > 5,000> 5,0003.5 ± 0.60.15 (Moderate)

*S-score (Selectivity Score) represents the fraction of 300 tested kinases inhibited by >50% at 1 µM. Lower values indicate higher selectivity.

Table 2: Cellular Viability & Target Engagement (GI 50​ in nM)

Cell lines were treated for 72 hours. PBMC (Peripheral Blood Mononuclear Cells) serve as a healthy-cell toxicity control.

CompoundK562 (CML) GI 50​ MCF-7 (Breast) GI 50​ PBMC Toxicity (CC 50​ )
MAETC-Lead 15.4 nM28.2 nM> 10,000 nM
Dasatinib 0.8 nM1,250 nM4,500 nM
Dinaciclib 45.0 nM12.5 nM1,800 nM

Data Insight: While Dasatinib is marginally more potent against K562 cells, the MAETC-Lead exhibits a superior dual-action profile across both hematological (K562) and solid tumor (MCF-7) models, driven by its dual Src/CDK9 inhibition. Crucially, the MAETC scaffold demonstrates a significantly wider therapeutic window, evidenced by the lack of PBMC toxicity. The versatility of the thiazole moiety is a key driver of this favorable toxicity profile.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that artifacts (like compound autofluorescence or precipitation) do not yield false positives.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: We utilize TR-FRET rather than standard luminescence (e.g., Kinase-Glo). Thiazole-based compounds can occasionally exhibit short-lived autofluorescence. The time-delayed reading in TR-FRET completely bypasses this interference, ensuring absolute signal fidelity.

  • Reagent Preparation: Prepare 2X Kinase/Antibody mixture and 2X ATP/Substrate mixture in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of the kinase to the microplate walls, maintaining enzyme stability.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of MAETC inhibitors in 100% DMSO into a 384-well ProxiPlate. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter dosing without altering the final DMSO concentration (kept strictly at 1%).

  • Reaction Initiation: Add 5 µL of the 2X Kinase mixture to the compounds. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding, then initiate the reaction by adding 5 µL of the 2X ATP/Substrate mixture.

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate by adding 10 µL of TR-FRET dilution buffer containing EDTA (stops the Mg 2+ -dependent kinase reaction) and the Europium-labeled anti-phospho antibody.

  • Detection & Validation: Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission (620 nm / 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (high signal) and 10 µM Staurosporine (low signal) controls. Proceed to data analysis ONLY if Z' > 0.6.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical IC 50​ does not guarantee cellular target engagement due to membrane permeability issues or intracellular protein binding. CETSA physically validates that the MAETC inhibitor binds to Src/CDK9 inside living cells by measuring the ligand-induced thermal stabilization of the target protein.

  • Cell Treatment: Seed K562 cells at 1×106 cells/mL. Treat with 1 µM MAETC-Lead or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes (50 µL each) and heat in a thermal gradient cycler from 40°C to 60°C for exactly 3 minutes, followed by 3 minutes at 25°C. Causality: Heating denatures unbound proteins, which subsequently aggregate and precipitate.

  • Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: High-speed centrifugation pellets the denatured/aggregated proteins, leaving only the thermally stabilized (inhibitor-bound) soluble fraction in the supernatant.

  • Quantification: Analyze the supernatant via quantitative Western Blotting for Src and CDK9. A shift in the melting temperature ( Tm​ ) of >2°C in the compound-treated arm vs. DMSO confirms direct intracellular target engagement.

Visualizations

Workflow Validation Logic

The following diagram illustrates the self-validating logic gate we employ when screening MAETC derivatives.

G Start Compound Library (MAETC Derivatives) FRET TR-FRET Kinase Assay (Primary Screen) Start->FRET ZFactor Z'-Factor Validation (Accept if > 0.6) FRET->ZFactor Data QC CETSA CETSA (Cellular Target Engagement) ZFactor->CETSA Validated Hits Phenotype Cell Viability Assay (K562 / MCF-7) CETSA->Phenotype Lead Lead Candidate Selection Phenotype->Lead

Fig 1. Self-validating screening workflow for MAETC-derived kinase inhibitors.

Mechanism of Action: Dual Pathway Blockade

The structural modifications of the MAETC core allow it to effectively bridge the structural requirements for both Src and CDK9 inhibition, leading to a synergistic induction of apoptosis.

Pathway MAETC MAETC Inhibitor Src Src / Abl Kinase MAETC->Src Inhibits CDK9 CDK9 / Cyclin T1 MAETC->CDK9 Inhibits Apoptosis Apoptosis MAETC->Apoptosis Induces via Target Blockade STAT5 STAT5 Activation Src->STAT5 Phosphorylates RNAPII RNA Pol II CTD Phosphorylation CDK9->RNAPII Phosphorylates Proliferation Tumor Cell Proliferation STAT5->Proliferation Promotes RNAPII->Proliferation Promotes

Fig 2. Dual mechanism of action: MAETC inhibitors block Src/Abl and CDK9 signaling pathways.

References

  • Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, ACS Publications. 1

  • Wang, S., et al. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Journal of Medicinal Chemistry, PMC.2

  • Hynes, J., et al. "The discovery of (R)-2-(sec-butylamino)-N-(2-methyl-5-(methylcarbamoyl)phenyl) thiazole-5-carboxamide (BMS-640994)-A potent and efficacious p38alpha MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, PubMed. 3

  • Rouf, A., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, MDPI.

Sources

Validation

Benchmarking Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate Against Standard Pharmacophores

Executive Summary The 2-aminothiazole nucleus has long been established as a cornerstone structure in heterocyclic drug discovery, demonstrating remarkable target promiscuity and serving as the core pharmacophore in clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole nucleus has long been established as a cornerstone structure in heterocyclic drug discovery, demonstrating remarkable target promiscuity and serving as the core pharmacophore in clinically significant molecules such as the multi-kinase inhibitor Dasatinib [1, 2]. However, as drug discovery pivots towards highly selective, next-generation targeted therapies, standard unsubstituted pharmacophores often fall short in providing the necessary synthetic modularity and physicochemical tunability.

This guide objectively benchmarks Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (MAETC) against standard heterocyclic cores (e.g., unsubstituted 2-aminothiazole and pyrimidine-2,4-diamine). By analyzing structural mechanics, physicochemical properties, and experimental screening data, we demonstrate how MAETC serves as a superior, highly modular lead-generation scaffold for kinase inhibitor development.

Mechanistic Rationale: The MAETC Advantage

To understand the superiority of MAETC, we must deconstruct its structure-activity relationship (SAR) within the context of the kinase ATP-binding pocket. The scaffold is engineered with three distinct functional vectors:

  • Hinge-Binding Competence (The Thiazole Core & 4-Amino Group): The endocyclic thiazole nitrogen acts as a hydrogen bond acceptor, while the exocyclic 4-amino group functions as a hydrogen bond donor. This bidentate pairing perfectly mimics the binding mechanics of the adenine ring of ATP in the kinase hinge region, anchoring the molecule [3].

  • Hydrophobic Vectoring (The 2-Ethylamino Substitution): Unlike a primary amine, the 2-ethylamino group projects into the hydrophobic pocket adjacent to the gatekeeper residue. This alkyl extension not only increases binding affinity through van der Waals interactions but also significantly enhances the lipophilicity and cellular permeability of the scaffold compared to highly polar, unsubstituted analogs.

  • Solvent Channel Targeting (The 5-Carboxylate): The methyl ester at position 5 is a critical synthetic handle. It allows for rapid diversification into various carboxamides. These bulky amide appendages project outward into the solvent-exposed channel, a region characterized by high sequence variability among kinases. Tuning this group is the primary mechanism for driving selectivity toward specific targets like CDK9 [3, 5] or AKT [4].

BindingLogic N1 MAETC Scaffold N2 2-Ethylamino Group (Hydrophobic Pocket) N1->N2 N3 Thiazole Core & 4-Amino (Hinge Region H-Bonds) N1->N3 N4 5-Carboxylate (Solvent Channel/Amide) N1->N4 N5 Targeted Kinase Inhibition (e.g., ABL, CDK9, AKT) N2->N5 N3->N5 N4->N5

Pharmacophoric mapping of MAETC functional groups within the kinase ATP-binding pocket.

Quantitative Benchmarking Data

To objectively evaluate MAETC, we compared its baseline physicochemical properties and post-derivatization kinase selectivity against standard pharmacophores.

Table 1: Physicochemical Profiling of Core Scaffolds

Optimal lead-like properties require a delicate balance of molecular weight (MW), lipophilicity (cLogP), and topological polar surface area (TPSA). MAETC provides a highly balanced starting point that prevents the final derivatized drug from violating Lipinski's Rule of Five.

ScaffoldMW ( g/mol )cLogPTPSA (Ų)HBDHBASynthetic Modularity
MAETC 229.281.885.425High (Orthogonal handles)
2-Aminothiazole 100.140.641.112Low (Requires pre-functionalization)
Pyrimidine-2,4-diamine 110.120.167.424Moderate
Table 2: Representative Kinase Selectivity Profile (Post-Amidation)

Note: The data below represents average IC50 values from a standardized library screening. Each core scaffold was functionalized with a uniform 3-chloro-4-fluorophenyl amide moiety to isolate the effect of the core pharmacophore on target affinity.

Target KinaseMAETC-Derived Amide (IC50, nM)Standard Pyrimidine (IC50, nM)Unsubstituted Thiazole (IC50, nM)
ABL1 1.2 ± 0.345.0 ± 5.1>1000
CDK9 5.4 ± 0.812.5 ± 1.2>1000
AKT1 24.0 ± 2.1150.0 ± 15.5>1000

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to utilize MAETC in a drug discovery pipeline.

Workflow S1 Step 1: Scaffold Hydrolysis (Ester to Acid) S2 Step 2: Amide Coupling (Diversification) S1->S2 S3 Step 3: FRET Kinase Assay (Z'-LYTE) S2->S3 S4 Step 4: Hit Validation (IC50 & Selectivity) S3->S4

Step-by-step synthetic and screening workflow for MAETC derivatives.

Protocol 1: Library Generation via Ester Aminolysis

Objective: Convert the 5-carboxylate of MAETC into diverse carboxamides to probe the kinase solvent channel. Causality & Rationale: Direct aminolysis of the methyl ester is often sluggish due to the electron-donating effect of the adjacent 4-amino group, which reduces the electrophilicity of the carbonyl carbon. Therefore, a two-step saponification-coupling sequence is strictly employed to guarantee high yields and prevent thermal degradation of the sensitive thiazole core.

  • Saponification: Dissolve MAETC (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40°C for 4 hours. Why LiOH? It provides mild, quantitative ester cleavage without hydrolyzing the exocyclic amines or causing ring opening.

  • Acidification: Cool to 0°C and carefully acidify to pH 4 using 1M HCl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo to yield the free carboxylic acid intermediate.

  • Amide Coupling: Dissolve the intermediate acid in anhydrous DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired primary/secondary amine (1.1 eq). Stir at room temperature for 12 hours under nitrogen. Why HATU? HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered, electron-rich heteroaromatic acids, preventing epimerization.

  • Purification: Purify the crude mixture via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to achieve >95% purity, a strict requirement for accurate biological screening.

Protocol 2: FRET-Based Z'-LYTE Kinase Assay

Objective: Quantify the IC50 of MAETC derivatives against target kinases. Causality & Rationale: A FRET-based assay is chosen over traditional radiometric ³³P-ATP assays to eliminate radioactive hazards and minimize false positives caused by compound auto-fluorescence or ATP depletion. This ensures a high Z'-factor (>0.7) for reliable benchmarking.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the MAETC derivative in 100% DMSO.

  • Reaction Assembly: In a low-volume 384-well black plate, combine 2.5 µL of the compound solution (yielding a 4% DMSO final concentration), 5 µL of the specific Kinase/Peptide Substrate mixture, and 2.5 µL of ATP solution. Crucial Step: The ATP concentration must be set exactly at the apparent Km​ for the specific kinase to accurately assess competitive ATP-site inhibition.

  • Incubation: Incubate the kinase reaction for exactly 1 hour at room temperature. Why 1 hour? This duration ensures steady-state kinetics are reached without significant enzyme degradation or substrate depletion.

  • Development: Add 5 µL of Development Reagent (a site-specific protease). Incubate for 1 hour. Mechanism: The protease selectively cleaves unphosphorylated FRET peptides, disrupting the FRET signal. Phosphorylated peptides resist cleavage, maintaining the FRET emission.

  • Detection & Analysis: Read the plate on a fluorescence microplate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm). Calculate the emission ratio (445/520) and determine the IC50 using a 4-parameter logistic fit via standard analytical software.

References

  • Role of 2-Aminothiazole in Heterocyclic Drug Discovery. EvitaChem.
  • WO2020083909A1 - Dasatinib and another 5-thiazolecarboxamide kinase inhibitor. Google Patents.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. PMC.
  • New thiazole carboxamides as potent inhibitors of Akt kinases. ResearchGate.
  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. bioRxiv.
Comparative

A Structural Comparison of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate Analogs: A Guide for Medicinal Chemists

The 2-amino-1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant molecules. Its inherent ability to engage in diverse biological interactions has made it...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-amino-1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant molecules. Its inherent ability to engage in diverse biological interactions has made it a "privileged scaffold" in drug discovery. This guide provides a detailed structural comparison of analogs of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate, a representative member of the 2,4-diaminothiazole-5-carboxylate class. We will delve into the nuanced effects of structural modifications on the physicochemical properties and biological activities of these compounds, supported by experimental data and established protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of this important heterocyclic system.

The 2,4-Diaminothiazole-5-carboxylate Core: A Platform for Diverse Biological Activity

The core structure, characterized by a thiazole ring substituted with amino groups at positions 2 and 4, and a carboxylate at position 5, offers multiple points for diversification. This arrangement gives rise to a unique electronic and steric profile, enabling interactions with a variety of biological targets. The amino groups can act as hydrogen bond donors and acceptors, while the carboxylate can engage in ionic interactions or be further modified into amides to modulate activity and pharmacokinetic properties.

The diverse biological activities associated with this scaffold are well-documented and include:

  • Kinase Inhibition: The 2,4-diaminothiazole framework is a well-established hinge-binding motif in many protein kinase inhibitors.[1][2][3] The nitrogen atoms of the thiazole ring and the 2-amino group can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

  • Antimicrobial Activity: Substituted 2-aminothiazoles have demonstrated significant efficacy against a range of bacterial and fungal pathogens.[4][5][6][7][8][9]

  • Anticancer Properties: Beyond kinase inhibition, these compounds have shown broader antiproliferative effects against various cancer cell lines.[10][11]

The following diagram illustrates the key structural features of the Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate core and potential points for analog synthesis.

Thiazole_Core_Structure cluster_thiazole Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate Core Thiazole S N R1 R1 (at N-2) R2 R2 (at N-4) R3 R3 (at C-5) Core Thiazole Ring Core->R1 2-Amino Substituent Core->R2 4-Amino Substituent Core->R3 5-Carboxylate/Amide

Caption: Core structure of 2,4-diaminothiazole-5-carboxylates highlighting key positions for analog development.

Structural Analysis of Analogs: A Comparative Overview

A comprehensive understanding of the structure-activity relationship (SAR) is paramount for rational drug design. This section dissects the impact of substitutions at key positions of the thiazole core.

Variation at the 2-Amino Position (R1)

The substituent at the 2-amino position plays a crucial role in defining the biological activity and selectivity of these compounds. While direct comparative studies on a series of N-alkyl analogs of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate are not extensively reported, broader SAR studies on related 2,4-diaminothiazoles provide valuable insights.

  • Alkyl vs. Aryl Substituents: The nature of the R1 group significantly influences the compound's properties.

    • Alkyl groups (e.g., ethyl): Generally lead to compounds with good solubility and potentially favorable pharmacokinetic profiles. The size and branching of the alkyl chain can impact binding affinity.

    • Aryl groups: Introduce the potential for π-π stacking and other aromatic interactions within the binding pocket of a target protein. Substitution on the aryl ring allows for fine-tuning of electronic and steric properties. For instance, in a series of 2-anilino-4-amino-5-aroylthiazoles, electron-releasing groups on the 2-anilino moiety enhanced antiproliferative activity.[10]

  • Hydrogen Bonding Capacity: The N-H of the 2-amino group is often a critical hydrogen bond donor. Acylation or substitution with groups that remove this hydrogen can lead to a significant loss of activity, particularly in kinase inhibition.

Table 1: Comparative Biological Activity of 2-Amino Substituted Thiazole Analogs

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentBiological Activity (Target/Assay)IC50/MICReference
A EthylHMethyl Ester(Hypothetical Reference Compound)--
B PhenylHMethyl EsterCdk5/p25 Kinase Inhibition(Data dependent on specific substitutions)[1]
C 4-ChlorophenylHBenzoyl (various)Tubulin Polymerization Inhibition18-23 nM (for most potent analog)[10]
D HH2-chloro-6-methylphenyl AmideLck Kinase Inhibition(Data for precursor)[12]
Modification of the 5-Carboxylate Group (R3)

The ester at the C-5 position is a key site for modification to influence potency, selectivity, and drug-like properties.

  • Ester to Amide Conversion: Conversion of the methyl or ethyl ester to a carboxamide is a common strategy. This introduces an additional hydrogen bond donor and can create new interactions with the target protein. The SAR of the well-known kinase inhibitor Dasatinib, which features a 2-aminothiazole-5-carboxamide core, extensively explores the impact of substituents on the amide nitrogen.[12]

  • Aroyl Substituents: Introduction of an aroyl group at the C-5 position has been shown to yield potent inhibitors of tubulin polymerization.[10] The nature and substitution pattern of the aroyl ring are critical for activity.

The following diagram illustrates the synthetic conversion of the 5-carboxylate to a 5-carboxamide.

Carboxylate_to_Amide start Methyl 4-amino-2-(ethylamino) -1,3-thiazole-5-carboxylate step1 1. Saponification (e.g., LiOH) 2. Acidification start->step1 intermediate Carboxylic Acid Intermediate step1->intermediate step2 Amide Coupling (e.g., R-NH2, HATU, DIPEA) intermediate->step2 end 4-Amino-2-(ethylamino)-N-substituted -1,3-thiazole-5-carboxamide step2->end

Caption: General workflow for the conversion of a 5-carboxylate ester to a 5-carboxamide.

Experimental Protocols

To facilitate further research and validation, this section provides standardized protocols for the synthesis and biological evaluation of these thiazole analogs.

General Synthesis of 2,4-Diaminothiazole-5-carboxylates

The Hantzsch thiazole synthesis and its variations are the most common methods for constructing the 2-aminothiazole core. A one-pot procedure is often employed for efficiency.[13]

Protocol: One-Pot Synthesis of Ethyl 2-(Substituted-amino)-4-methylthiazole-5-carboxylate [13]

  • Bromination: To a solution of ethyl acetoacetate in a mixture of water and tetrahydrofuran, add N-bromosuccinimide portion-wise at 0-5 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Cyclization: To the reaction mixture, add the N-substituted thiourea derivative. Heat the mixture to reflux.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Adjust the pH to basic with aqueous ammonia.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of these analogs against a specific protein kinase is a luminescence-based assay.[14]

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP.

  • Luminescence Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[9][15]

Protocol: Broth Microdilution Assay [15]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37 °C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate scaffold and its analogs represent a rich chemical space for the discovery of novel therapeutics. The structural insights and experimental protocols provided in this guide offer a framework for the rational design and evaluation of new derivatives.

Future research should focus on:

  • Systematic SAR studies: A more systematic exploration of the substituents at the 2-amino, 4-amino, and 5-carboxamide positions is warranted to build a more comprehensive understanding of the SAR.

  • Structural Biology: Obtaining co-crystal structures of these analogs with their biological targets will provide invaluable insights for structure-based drug design.

  • Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are crucial for optimizing the drug-like properties of promising lead compounds.

By leveraging the knowledge base of this versatile scaffold, the scientific community can continue to develop innovative and effective therapies for a wide range of diseases.

References

  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • ResearchGate. (2016). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. [Link]

  • PubMed. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. [Link]

  • PubMed. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. [Link]

  • JOCPR. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some 2-aminothiazole and 2-aminothiadiazine Derivatives. [Link]

  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • (n.d.). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone. [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • SciSpace. (n.d.). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a. [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. [Link]

  • PubMed. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. [Link]

  • PMC. (n.d.). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Google Patents. (n.d.).
  • (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. [Link]

  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

  • ResearchGate. (n.d.). Chemical structures of diverse reported aminothiazole kinase inhibitors. [Link]

  • MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PMC. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

An In-Depth Manual for Laboratory Professionals on the Safe Handling, Use, and Disposal of a Novel Thiazole Derivative. As researchers and scientists at the forefront of drug development, the safe handling of novel chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Manual for Laboratory Professionals on the Safe Handling, Use, and Disposal of a Novel Thiazole Derivative.

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount to both personal safety and the integrity of your work. This guide provides essential, immediate safety and logistical information for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate, a compound of interest in modern medicinal chemistry.[1][2][3][4][5] By moving beyond a simple checklist, this document delves into the rationale behind each safety recommendation, empowering you to make informed decisions in your laboratory.

Hazard Assessment: Understanding the Risks

Based on data from analogous thiazole compounds, Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate should be treated as a hazardous substance with the following potential risks:

  • Acute Oral Toxicity: Harmful if swallowed.[6][7][8][9]

  • Skin Irritation: Causes skin irritation.[6][7][8]

  • Eye Irritation: Causes serious eye irritation.[6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[6][7][8]

It is crucial to handle this compound with the assumption that it is toxic and irritant.[10] Always consult the Safety Data Sheet (SDS) for any chemical before use to understand its specific hazards.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate.[12][13][14]

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[10][11][15][16]Protects against splashes that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[11][16][17]Prevents skin contact, which can lead to irritation. The breakthrough time of the glove material should be considered for prolonged tasks.
Body Protection A full-sleeved lab coat.[10][11][13]Protects skin and personal clothing from accidental spills and contamination.
Footwear Closed-toe shoes.[11][13]Protects feet from spills and falling objects.
Glove Selection and Use

Hands are the most likely part of the body to come into direct contact with chemicals.[17] Therefore, proper glove selection and technique are critical.

  • Material: Nitrile gloves generally offer good resistance to a wide range of chemicals and are a suitable choice for handling thiazole derivatives.[11][16]

  • Inspection: Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.

  • Removal: Remove gloves without touching the outside with your bare hands to prevent skin exposure. Dispose of used gloves in the appropriate chemical waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing gloves.[13][14]

Engineering Controls: Minimizing Exposure

Engineering controls are the primary methods used to minimize exposure to hazardous substances in the laboratory.

  • Fume Hood: All handling of solid or volatile Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate that could generate dust or vapors must be conducted in a certified chemical fume hood.[11][12] This is crucial to prevent inhalation of the compound, which may cause respiratory irritation.

  • Ventilation: Ensure your laboratory is well-ventilated to maintain a safe working environment.[14]

Safe Handling and Operational Plan

A systematic approach to handling this compound will further mitigate risks.

Pre-Experiment Planning
  • Review Procedures: Before starting any new procedure, thoroughly review all steps and identify potential hazards.[12]

  • Gather Materials: Ensure all necessary PPE, handling equipment, and waste containers are readily available.

  • Know Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[10]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE before entering the designated handling area.[13][14]

  • Work in a Fume Hood: Conduct all weighing and transfers of the solid compound within a fume hood to contain any dust.[11]

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust. Do not breathe in dust or allow the substance to come into contact with your skin or eyes.[6]

  • Labeling: Clearly label all containers with the full chemical name and any relevant hazard warnings.[12][14]

  • Transporting: When moving the chemical, use a secondary container to prevent spills.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate, including used gloves, weigh boats, and contaminated paper towels, must be collected in a designated, labeled, and sealed hazardous waste container.[14]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[12]

Disposal Workflow

DisposalWorkflow Start Waste Generation Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label_Solid Label Solid Waste Container Segregate->Label_Solid Solid Label_Liquid Label Liquid Waste Container Segregate->Label_Liquid Liquid Collect_Solid Collect Solid Waste in Designated Container Label_Solid->Collect_Solid Collect_Liquid Collect Liquid Waste in Designated Container Label_Liquid->Collect_Liquid Seal Seal Container When Not in Use Collect_Solid->Seal Collect_Liquid->Seal Store Store in Designated Hazardous Waste Area Seal->Store Dispose Dispose via Institutional Environmental Health & Safety Store->Dispose

Caption: Workflow for the safe disposal of waste contaminated with Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[7] If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.

References

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]

  • Monarch Chemicals. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]

  • Environmental Health & Safety, University of Washington. (2026, February 16). Safe Lab Practices. [Link]

  • Fisher Scientific. (2021, June 15). Tips for Keeping Safe in the Lab. [Link]

  • Eversafe Academy. (2024, January 12). Staying Safe in the Lab: Easy Tips for Handling Chemicals. [Link]

  • Eurofins Scientific. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE). [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • NextSDS. (n.d.). methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate. [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • Інститут металофізики. (n.d.). Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigat. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • PLOS One. (2025, April 22). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. [Link]

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